3-Thiophenamine, N-decyl-
Description
Significance of Thiophene (B33073) Derivatives in Conjugated Systems
Thiophene, a sulfur-containing heterocyclic compound, is a fundamental building block in the world of organic electronics. numberanalytics.comresearchgate.netresearchgate.net Its derivatives are integral components of π-conjugated systems, which are characterized by alternating single and multiple bonds that allow for the delocalization of π-electrons. This electron delocalization is the key to their semiconductor properties. mdpi.com
The inclusion of thiophene units in a polymer chain or small molecule can significantly influence the material's electronic and optical properties. mdpi.com Thiophene's planar structure and aromaticity enhance electron density and promote the transport of charge carriers. mdpi.com Furthermore, the versatility of thiophene chemistry allows for the synthesis of a vast array of derivatives, enabling the fine-tuning of properties like band gap, charge carrier mobility, and light absorption characteristics. mdpi.comsigmaaldrich.com These tailored properties are crucial for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and light-emitting diodes (OLEDs). researchgate.netresearchgate.net
Rationale for N-Alkylation Strategies in Organic Semiconductor Precursors
The process of N-alkylation, which involves the introduction of an alkyl group to a nitrogen atom within a molecule, is a critical strategy in the design of organic semiconductors. rsc.org One of the primary motivations for N-alkylation is to improve the solubility of the resulting material in common organic solvents. mdpi.com This enhanced solubility is essential for solution-based processing techniques, such as spin-coating and printing, which are cost-effective methods for fabricating large-area electronic devices. sigmaaldrich.com
Beyond solubility, the length and branching of the attached alkyl chains can have a profound impact on the solid-state packing and molecular ordering of the semiconductor. mdpi.comresearchgate.net These factors, in turn, influence the intermolecular interactions and the efficiency of charge transport through the material. mdpi.com The careful selection of the alkyl chain, such as a decyl group, can therefore be used to optimize the performance of the final electronic device. mdpi.comsci-hub.se
Historical Context of N-Decyl-3-thiophenamine within π-Conjugated Architectures
While specific historical milestones for N-decyl-3-thiophenamine are not extensively documented in isolation, its emergence is intrinsically linked to the broader development of thiophene-based materials for organic electronics. The journey began with the discovery of thiophene itself and the subsequent exploration of its chemical reactivity. researchgate.netderpharmachemica.com Early research focused on creating simple thiophene oligomers and polymers to understand their fundamental properties. sigmaaldrich.com
The realization that modifying the thiophene ring with various functional groups could tailor its electronic characteristics led to a surge in synthetic efforts. The introduction of amino groups, creating thiophenamines, and the subsequent N-alkylation with chains like the decyl group, represent a more recent and sophisticated approach to molecular design in this field. This strategy is part of a larger trend focused on creating highly tailored molecules for specific electronic applications, such as p-type semiconductors with high hole mobility. tcichemicals.com
Interdisciplinary Research Landscape Surrounding N-Decyl-3-thiophenamine
The study of N-decyl-3-thiophenamine and similar molecules exists at the crossroads of several scientific disciplines. cas.czhokudai.ac.jp Its synthesis and characterization fall squarely within the domain of organic and materials chemistry . rsc.orgnih.gov Understanding its electronic properties and performance in devices requires the expertise of physics and materials science . researchgate.net
Furthermore, the development of new applications for these materials often involves collaboration with engineers in fields like electronics and nanotechnology . nih.govxjtlu.edu.cn The design and interpretation of the material's properties at a molecular level are also increasingly supported by computational chemistry and theoretical modeling . hokudai.ac.jp This interdisciplinary approach is essential for advancing the field and translating fundamental research into practical technologies. europa.euroutledge.com
Scope and Objectives of Academic Inquiry on N-Decyl-3-thiophenamine
Academic research on N-decyl-3-thiophenamine and its analogues is driven by several key objectives. A primary goal is to synthesize and characterize new derivatives with improved performance characteristics. This includes achieving higher charge carrier mobilities, better stability in air, and optimized optical properties for specific applications. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
394203-38-4 |
|---|---|
Molecular Formula |
C14H25NS |
Molecular Weight |
239.42 g/mol |
IUPAC Name |
N-decylthiophen-3-amine |
InChI |
InChI=1S/C14H25NS/c1-2-3-4-5-6-7-8-9-11-15-14-10-12-16-13-14/h10,12-13,15H,2-9,11H2,1H3 |
InChI Key |
HQBRICZKVXPFNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CSC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Process Innovation for N Decyl 3 Thiophenamine
Established Synthetic Pathways to N-Decyl-3-thiophenamine
The formation of N-decyl-3-thiophenamine relies on several robust synthetic strategies, each with its own set of advantages and challenges. These methods predominantly involve the coupling of a thiophene (B33073) precursor with a decylamine (B41302) derivative.
Amination Reactions of Substituted Thiophenes
Direct amination of activated thiophene substrates represents a fundamental approach. One of the earliest methods for forming aminothiophenes involved the reaction of a ketone and elemental sulfur with a cyanoacetate (B8463686) ester in the presence of a base like morpholine. asianpubs.org Another traditional route involves the nucleophilic displacement of a halogen from a halothiophene with an amine. beilstein-journals.org However, these classical methods can sometimes be limited by harsh reaction conditions and modest yields.
More contemporary approaches focus on the direct C-H amination of thiophene derivatives. researchgate.net These methods, often catalyzed by transition metals, offer a more atom-economical route by avoiding the pre-functionalization of the thiophene ring. researchgate.net
Palladium-Catalyzed C-N Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have become the cornerstone for the synthesis of N-aryl and N-alkyl aminothiophenes. numberanalytics.comlibretexts.org This powerful reaction enables the formation of a carbon-nitrogen bond between an aryl or heteroaryl halide (or triflate) and an amine. numberanalytics.com In the context of N-decyl-3-thiophenamine synthesis, this typically involves the coupling of 3-bromothiophene (B43185) or 3-chlorothiophene (B103000) with decylamine. nih.gov
The general scheme for the Buchwald-Hartwig amination involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of these components is critical for the reaction's success and has been the subject of extensive research. acs.orgthieme-connect.comresearchgate.net The reaction is versatile and tolerates a wide range of functional groups, although the electronic properties of the thiophene substrate and the nature of the amine can influence the reaction efficiency. researchgate.netthieme-connect.com For instance, the amination of electron-deficient halothiophenes can sometimes be achieved under milder conditions. thieme-connect.com
A study by Rasmussen et al. specifically describes the synthesis of N-functionalized N-(3'-thienyl)-3-aminothiophenes through the Pd-catalyzed amination of 3-bromothiophene with primary amines, including decylamine, to produce precursors for dithieno[3,2-b:2',3'-d]pyrroles. nih.gov
Multistep Synthetic Routes Involving Thiophene Intermediates
In some instances, a multistep approach is necessary to achieve the desired substitution pattern or to introduce specific functionalities. ontosight.airsc.orgyoutube.com These synthetic sequences often begin with a readily available thiophene derivative that is then elaborated through a series of reactions. For example, a thiophene carboxylic acid could be converted to an acyl azide (B81097) via a Curtius rearrangement to generate the 3-aminothiophene precursor, which can then be alkylated with a decyl halide. chemicalforums.com
Another multistep strategy could involve the synthesis of a 3-nitrothiophene (B186523) derivative, followed by reduction of the nitro group to an amine and subsequent N-alkylation with a decyl-containing electrophile. beilstein-journals.org While these routes can be longer, they offer greater flexibility in the synthesis of complex thiophene derivatives.
Reaction Condition Optimization for Enhanced Yield and Selectivity
To maximize the efficiency of N-decyl-3-thiophenamine synthesis, careful optimization of reaction conditions is paramount. Key parameters that are often fine-tuned include the choice of solvent, catalyst system, and ligand.
Solvent Effects on Reaction Kinetics
The solvent can have a profound impact on the rate and outcome of a chemical reaction. In the context of palladium-catalyzed aminations, solvents such as toluene (B28343), dioxane, and tert-butanol (B103910) are commonly employed. libretexts.orgpurdue.edu The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species. researchgate.net
For instance, studies have shown that for certain Buchwald-Hartwig aminations, the use of a "Magic Mix" additive in traditional solvents like toluene can significantly improve yields. acs.org Deep eutectic solvents (DESs) have also emerged as environmentally friendly alternatives that can enhance catalytic activity and facilitate catalyst recycling. mdpi.com The choice of solvent can also be critical in direct arylation polymerization of substituted thiophenes, where low-polarity solvents like toluene have been found to be effective for certain monomers. researchgate.net
The effect of solvent polarity on the electronic transitions of thiophene derivatives has also been studied, indicating that the solvent can influence the spectroscopic properties of the final product. ekb.eg
| Solvent | Yield Improvement | Reference |
|---|---|---|
| Toluene | Significant improvement with "Magic Mix" additive | acs.org |
| 1,1-Diethoxyethane | Yield increased from 75% to 100% with additive | acs.org |
| Nonane | Yield increased from 82% to 100% with additive | acs.org |
| DMA | Optimal for DArP of electron-rich thiophenes | researchgate.net |
Catalyst Development and Ligand Screening
The heart of the palladium-catalyzed C-N cross-coupling reaction is the catalyst system, which consists of a palladium precursor and a supporting ligand. The ligand plays a crucial role in stabilizing the palladium center, facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination), and influencing the reaction's selectivity. numberanalytics.com
For the Buchwald-Hartwig amination of thiophenes, a variety of phosphine-based ligands have been developed and screened. acs.orgresearchgate.net Bulky, electron-rich phosphine ligands are often preferred as they promote the formation of the active monoligated palladium(0) species. numberanalytics.com
A screening of various Buchwald ligands for the amination of 3-bromothiophene revealed that ligands such as XPhos, SPhos, BrettPhos, and RuPhos resulted in quantitative yields, while others like JohnPhos gave unsatisfactory results. acs.org The choice of the palladium precursor, such as Pd(OAc)₂ or Pd₂(dba)₃, can also impact the reaction's efficiency. acs.orgthieme-connect.com
| Ligand | Yield | Reference |
|---|---|---|
| tBuXPhos | 77% | acs.org |
| DavePhos | 84% | acs.org |
| XPhos | Quantitative | acs.org |
| SPhos | Quantitative | acs.org |
| BrettPhos | Quantitative | acs.org |
| RuPhos | Quantitative | acs.org |
| JohnPhos | 31% | acs.org |
| XantPhos | 98% | acs.org |
Beyond palladium catalysis, other transition metals like copper have also been utilized for the amination of halothiophenes. researchgate.net Copper-catalyzed methods can sometimes offer a more cost-effective alternative, and the use of ligands such as N,N-dimethylethanolamine has been shown to be effective. researchgate.net
Temperature and Pressure Parameter Control
The control of temperature and pressure is critical in optimizing the synthesis of N-decyl-3-thiophenamine, particularly in palladium-catalyzed reactions.
Temperature: The reaction temperature significantly influences the rate of reaction and the stability of the catalyst and reagents. Generally, higher temperatures accelerate the reaction, but can also lead to the decomposition of the catalyst or the formation of side products. northwestern.edu For the Buchwald-Hartwig amination, temperatures typically range from room temperature to over 100 °C. acs.org The optimal temperature depends on the specific catalyst system and substrates used. For instance, highly active catalyst systems may allow for lower reaction temperatures, which is desirable for energy efficiency and for substrates that are thermally sensitive. acs.org Monitoring the reaction progress at different temperatures allows for the determination of the optimal balance between reaction rate and selectivity.
Pressure: While many laboratory-scale syntheses of N-decyl-3-thiophenamine are conducted at atmospheric pressure, pressure can become a significant parameter in larger-scale industrial processes, especially when dealing with volatile reactants or when trying to influence reaction equilibria. In some cases, reactions may be carried out in sealed vessels under elevated pressure to increase the concentration of a gaseous reactant or to allow for reaction temperatures above the normal boiling point of the solvent. northwestern.edu However, for the synthesis of N-decyl-3-thiophenamine from liquid reactants like 3-bromothiophene and decylamine, pressure control is generally less critical than temperature control under standard laboratory conditions.
Sustainable and Green Chemistry Approaches in N-Decyl-3-thiophenamine Synthesis
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for the synthesis of chemical compounds. mdpi.com For N-decyl-3-thiophenamine, this includes exploring solvent-free conditions, maximizing atom economy, and investigating biocatalytic routes.
Solvent-Free Synthesis
Traditional organic syntheses often rely on large volumes of volatile organic solvents, which can be hazardous and environmentally damaging. elsevierpure.com Solvent-free synthesis, or neat reaction, offers a greener alternative by eliminating the solvent from the reaction medium. jcu.edu.au These reactions can lead to higher reaction rates, increased selectivity, and simplified work-up procedures. acs.org
Microwave-assisted organic synthesis (MAOS) is a technique that is often employed for solvent-free reactions. nih.gov The direct interaction of microwaves with the polar molecules in the reaction mixture can lead to rapid heating and significantly reduced reaction times. nih.gov A potential solvent-free approach for the synthesis of N-decyl-3-thiophenamine could involve mixing 3-bromothiophene, decylamine, a solid-supported palladium catalyst, and a solid base, and then irradiating the mixture with microwaves. mdpi.comnih.gov
Atom Economy Considerations
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. docbrown.info A higher atom economy indicates a more sustainable process with less waste generation. kccollege.ac.in The atom economy is calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100 docbrown.info
For the synthesis of N-decyl-3-thiophenamine from 3-bromothiophene and decylamine, the balanced chemical equation is:
C₄H₃BrS + C₁₀H₂₃N → C₁₄H₂₅NS + HBr
C₄H₃BrS + C₁₀H₂₃N + NaOC(CH₃)₃ → C₁₄H₂₅NS + NaBr + HOC(CH₃)₃
The atom economy calculation for this reaction is detailed in the table below.
| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) |
|---|---|---|
| 3-Bromothiophene | C₄H₃BrS | 163.04 |
| Decylamine | C₁₀H₂₃N | 157.30 |
| Sodium tert-butoxide | NaOC(CH₃)₃ | 96.10 |
| Total Reactant MW | 416.44 | |
| N-Decyl-3-thiophenamine (Desired Product) | C₁₄H₂₅NS | 239.43 |
% Atom Economy = (239.43 / 416.44) x 100 = 57.5%
This calculation shows that a significant portion of the reactant mass ends up as byproducts (sodium bromide and tert-butanol). Improving the atom economy would require designing a synthetic route that minimizes the formation of such byproducts. An addition reaction, for example, would have a 100% atom economy. docbrown.info
Biocatalytic Pathways
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly sustainable alternative to traditional chemical methods. acs.orgnih.gov Enzymes operate under mild conditions (temperature, pressure, and pH), are highly selective, and are biodegradable. acs.orgnih.gov
For the synthesis of N-decyl-3-thiophenamine, a potential biocatalytic pathway could involve the use of a reductive aminase (RedAm). acs.orgnih.gov Reductive aminases can catalyze the formation of amines from a ketone or aldehyde and an amine donor. acs.org A hypothetical biocatalytic route could start from 3-oxotetrahydrothiophene, which would be aminated with decylamine using a reductive aminase. This would be followed by an oxidation step to form the thiophene ring.
Alternatively, a more direct approach could involve the N-alkylation of 3-aminothiophene with decyl alcohol or decanoic acid, catalyzed by an enzyme cascade. acs.orgnih.gov For instance, an alcohol oxidase could oxidize decyl alcohol to decanal, which would then react with 3-aminothiophene in a reaction catalyzed by a reductive aminase. acs.org This approach avoids the use of alkyl halides, which are often toxic. nih.gov
Mechanistic Investigations of N-Decyl-3-thiophenamine Formation
Understanding the reaction mechanism is crucial for optimizing reaction conditions and developing more efficient catalysts. For the palladium-catalyzed synthesis of N-decyl-3-thiophenamine, the mechanism is generally believed to follow the Buchwald-Hartwig amination cycle.
The catalytic cycle is thought to involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-bromothiophene to form a Pd(II) intermediate.
Amine Coordination and Deprotonation: The decylamine coordinates to the Pd(II) center, and the base removes a proton from the amine to form an amido complex.
Reductive Elimination: The N-decyl-3-thiophenamine is formed by reductive elimination from the Pd(II) complex, regenerating the Pd(0) catalyst which can then re-enter the catalytic cycle.
Reaction Mechanism Elucidation via Kinetic Studies
Kinetic studies are a powerful tool for elucidating reaction mechanisms. nih.gov By measuring the reaction rate as a function of the concentration of reactants, catalyst, and ligand, one can determine the reaction order with respect to each component. organic-chemistry.org This information can help to identify the rate-determining step of the reaction and to validate the proposed catalytic cycle. nih.gov
For the palladium-catalyzed synthesis of N-decyl-3-thiophenamine, a kinetic study would typically involve a series of experiments where the initial concentration of one component is varied while the others are kept constant. The initial reaction rate would be measured for each experiment.
The table below summarizes the expected outcomes of a kinetic study for a typical Buchwald-Hartwig amination and their implications for the mechanism.
| Parameter Varied | Expected Observation | Mechanistic Implication |
|---|---|---|
| [3-Bromothiophene] | First-order dependence | Oxidative addition is likely the rate-determining step or occurs before the rate-determining step. |
| [Decylamine] | Zero-order or complex dependence | Amine coordination/deprotonation is likely fast and reversible, or not involved in the rate-determining step. |
| [Base] | Positive-order dependence | The base is involved in the rate-determining step, likely in the deprotonation of the amine. |
| [Palladium Catalyst] | First-order dependence | The reaction is catalyzed by a mononuclear palladium species. |
By carefully analyzing the kinetic data, a detailed picture of the reaction mechanism can be constructed, leading to a more rational approach to the design of improved synthetic protocols for N-decyl-3-thiophenamine. organic-chemistry.org
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms in the synthesis of N-decyl-3-thiophenamine relies heavily on the identification and characterization of transient reaction intermediates. These short-lived species provide critical insights into the reaction pathway, allowing for process optimization and control. numberanalytics.com The primary synthetic routes to N-decyl-3-thiophenamine, such as palladium-catalyzed Buchwald-Hartwig amination and reductive amination, proceed through distinct sets of intermediates.
Spectroscopic methods are paramount for the detection and structural analysis of these transient species. Techniques including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are frequently employed to characterize intermediates, either by direct observation under specialized conditions or indirectly through trapping experiments. numberanalytics.comthepharmajournal.com
Intermediates in Buchwald-Hartwig Amination:
The Buchwald-Hartwig amination, a cross-coupling reaction between an aryl halide (e.g., 3-bromothiophene) and an amine (decylamine), is driven by a palladium catalyst. nih.govyoutube.com The reaction proceeds via a well-defined catalytic cycle involving several key palladium-containing intermediates. The fleeting nature of these intermediates often makes their isolation and characterization challenging, though their existence is supported by extensive mechanistic studies and, in some cases, direct observation. nih.gov
The generally accepted catalytic cycle involves the following key intermediates:
Pd(0)L_n Complex: The active catalyst, typically a palladium(0) species stabilized by phosphine ligands. youtube.com
Oxidative Addition Adduct: The Pd(0) complex undergoes oxidative addition with 3-halothiophene to form a square planar Pd(II) intermediate. youtube.com
Palladium-Amido Complex: Following association of decylamine and deprotonation by a base, a key palladium-amido intermediate is formed. This species is central to the C–N bond-forming step.
Reductive Elimination Product: The final step involves reductive elimination from the amido complex to yield N-decyl-3-thiophenamine and regenerate the Pd(0) catalyst. youtube.com
Below is a table summarizing the key intermediates and common methods for their characterization.
| Intermediate | Description | Common Characterization Methods |
| Pd(II) Oxidative Addition Complex | Formed by the insertion of Pd(0) into the Carbon-Halogen bond of 3-halothiophene. | NMR Spectroscopy (31P, 1H), X-ray Crystallography (on stable analogues). |
| Pd(II)-Amine Complex | Formed after displacement of the halide by decylamine. | NMR Spectroscopy, ESI-MS. |
| Pd(II)-Amido Complex | The deprotonated amine complex, poised for reductive elimination. | Cryogenic NMR, ESI-MS, Trapping experiments. |
Intermediates in Reductive Amination:
Reductive amination provides an alternative pathway, typically involving the reaction of a thiophene carbonyl compound (e.g., thiophene-3-carboxaldehyde) with decylamine, followed by in-situ reduction. masterorganicchemistry.com This method is advantageous as it avoids the use of palladium catalysts. researchgate.net
The central reaction intermediate in this process is the imine (or its protonated form, the iminium ion ), which is formed from the condensation of the aldehyde and the amine. masterorganicchemistry.com The stability of the imine can vary, but it is the substrate for the subsequent reduction step.
| Intermediate | Description | Common Characterization Methods |
| Hemiaminal | Initial adduct from the reaction of the carbonyl group with decylamine. Often transient. | Not typically isolated; reaction proceeds to imine. |
| Imine / Iminium Ion | Formed by the dehydration of the hemiaminal. This is the key electrophilic species that is reduced. | IR Spectroscopy (C=N stretch), NMR Spectroscopy (1H, 13C), Trapping with reducing agent. masterorganicchemistry.com |
Transition State Analysis in N-Decyl-3-thiophenamine Synthesis
Understanding the structure and energy of the transition state (TS) is fundamental to comprehending the kinetics and selectivity of a chemical reaction. beilstein-journals.orgnih.gov For the synthesis of N-decyl-3-thiophenamine, computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to model the high-energy transition state structures that are experimentally inaccessible due to their femtosecond lifetimes. nih.govacs.org
Transition State in Buchwald-Hartwig Amination:
In the Buchwald-Hartwig catalytic cycle, the rate-determining step is often the reductive elimination from the Pd(II)-amido complex. youtube.com The transition state for this step involves the simultaneous breaking of the Pd-N and Pd-C bonds and the formation of the C-N bond. Computational models suggest a three-coordinate, T-shaped or Y-shaped geometry for the palladium center during this process. The electronic properties and steric bulk of the phosphine ligands play a crucial role in stabilizing this transition state and lowering the activation energy, thereby accelerating the reaction. youtube.com
Transition State in Reductive Amination:
For reductive amination, the key transition state occurs during the reduction of the imine or iminium ion intermediate. masterorganicchemistry.com When using a hydride reducing agent like sodium cyanoborohydride (NaBH₃CN), the transition state involves the transfer of a hydride ion from the boron complex to the electrophilic imine carbon. The geometry of this TS would feature a partial bond between the hydride and the carbon atom, and a developing negative charge on the nitrogen atom (or neutralization of the positive charge in the case of an iminium ion). The reaction is often facilitated by an acidic medium which activates the imine by protonation.
A comparative analysis of the key transition states for these synthetic methods is presented below.
| Feature | Buchwald-Hartwig Amination | Reductive Amination |
| Key Step | Reductive Elimination | Imine/Iminium Ion Reduction |
| Atoms Involved | Pd, N (from amine), C (from thiophene) | C, N (from imine), H (from hydride) |
| Bonds Forming | C-N | C-H, N-H (after workup) |
| Bonds Breaking | Pd-C, Pd-N | B-H, C=N (pi bond) |
| Typical Analysis Method | Density Functional Theory (DFT) Calculations acs.orgchemrxiv.org | DFT Calculations, Kinetic Isotope Effect Studies |
The analysis of these transition states helps chemists to fine-tune reaction conditions. For instance, in Buchwald-Hartwig amination, ligand design is critical for modulating the energy of the reductive elimination transition state. youtube.com In reductive amination, controlling the pH is essential to ensure efficient formation and activation of the imine intermediate for the hydride attack. masterorganicchemistry.com
Advanced Purification Techniques for N-Decyl-3-thiophenamine Monomers
Achieving high purity of N-decyl-3-thiophenamine is critical, particularly when the monomer is intended for applications such as the synthesis of electronic polymers, where even trace impurities can significantly degrade performance. Advanced purification techniques are therefore essential to remove unreacted starting materials, catalyst residues, and side products. The choice of method depends on the physical state of the compound (solid or liquid) and the nature of the impurities.
Column Chromatography:
Liquid chromatography is a versatile and widely used technique for the purification of organic compounds. For a molecule like N-decyl-3-thiophenamine, which possesses a nonpolar decyl chain and a moderately polar thiophenamine head, normal-phase column chromatography on silica (B1680970) gel is highly effective. rsc.org A solvent system of low to moderate polarity, such as a gradient of ethyl acetate (B1210297) in hexanes, is typically employed to elute the product from the column, separating it from more polar or less polar impurities. For achieving very high purity levels, High-Performance Liquid Chromatography (HPLC), particularly in a preparative mode, can be utilized. lcms.cz
Recrystallization:
If N-decyl-3-thiophenamine is a solid at room temperature, recrystallization is one of the most powerful methods for achieving exceptional purity. mt.comebsco.com The technique relies on the principle of differential solubility of the compound and its impurities in a chosen solvent at different temperatures. nanalysis.com An ideal solvent would dissolve the crude product completely at its boiling point but have low solubility for it at cooler temperatures (e.g., room temperature or in an ice bath). mt.comyoutube.com As the saturated hot solution cools slowly, the monomer molecules self-assemble into a crystal lattice, excluding impurities which remain in the mother liquor. youtube.com The purified crystals are then isolated by filtration. ebsco.com
The table below compares these two primary purification techniques.
| Feature | Column Chromatography | Recrystallization |
| Principle | Differential partitioning of components between a stationary phase and a mobile phase. | Differential solubility of the compound and impurities in a solvent at varying temperatures. nanalysis.com |
| Typical Phases/Solvents | Stationary: Silica Gel, Alumina. Mobile: Hexanes, Ethyl Acetate, Dichloromethane. rsc.org | A single solvent or a binary solvent mixture (e.g., Ethanol, Methanol, Acetone, Water). mt.com |
| Advantages | Highly versatile; can separate complex mixtures and compounds that are liquids or oils. | Can yield very high purity (>99.9%) for crystalline solids; cost-effective and scalable. ebsco.com |
| Disadvantages | Can be solvent and time-intensive; potential for product loss on the column. | Only applicable to solid compounds; requires finding a suitable solvent; some product loss is inevitable due to its solubility in the cold solvent. youtube.com |
Polymerization Chemistry and Macromolecular Engineering of N Decyl 3 Thiophenamine
Overview of Polymerization Mechanisms for N-Decyl-3-thiophenamine Monomers
The polymerization of N-decyl-3-thiophenamine can be achieved through several synthetic routes, broadly categorized into oxidative polymerization and organometallic-catalyzed cross-coupling reactions. The choice of method significantly influences the polymer's molecular weight, polydispersity, and, crucially, its regioregularity.
Oxidative polymerization is a direct and often straightforward method for synthesizing conjugated polymers. astrj.com It involves the oxidation of the monomer to form a radical cation, which then couples with other radical cations or neutral monomers to propagate the polymer chain.
Ferric Chloride (FeCl₃) Polymerization: This is a common chemical oxidative method. The reaction proceeds by the oxidation of the N-decyl-3-thiophenamine monomer by FeCl₃. The proposed mechanism involves the formation of a radical cation on the thiophene (B33073) ring. Subsequent coupling of these radical cations, primarily at the 2- and 5-positions, leads to the formation of poly(N-decyl-3-thiophenamine). While simple and effective for producing high molecular weight polymers, this method typically yields polymers with significant regio-randomness (a mix of head-to-tail, head-to-head, and tail-to-tail linkages), which can disrupt the planarity of the polymer backbone and limit charge transport. researchgate.net
Electrochemical Polymerization: This technique involves the anodic oxidation of the N-decyl-3-thiophenamine monomer on an electrode surface. researchgate.net A film of the polymer is directly deposited onto the electrode as it is formed. The mechanism is believed to be similar to chemical oxidation, proceeding through a radical cation intermediate. researchgate.net Studies on similar N-alkylamino)thiophenes suggest that the initial oxidation may occur at the nitrogen lone pair, followed by a chemical step that results in a radical at the 2-position of the thiophene ring. researchgate.net This method allows for the formation of thin, uniform films and offers some control over the polymerization process by adjusting parameters like potential, current density, and solvent. However, like chemical oxidation, it often results in polymers with limited regioregularity. researchgate.net
Table 1: Comparison of Oxidative Polymerization Methods for Thiophene Derivatives
| Polymerization Method | Advantages | Disadvantages | Typical Regioregularity |
| Ferric Chloride (FeCl₃) | Simple, inexpensive, high yield | Poor control over molecular weight and regioregularity, potential for catalyst residue | Low to moderate |
| Electrochemical | Direct film formation, good for sensor applications | Limited to conductive substrates, often lower yields, moderate regioregularity | Moderate |
To achieve greater control over the polymer structure, particularly regioregularity, organometallic cross-coupling reactions are employed. These methods typically involve a pre-functionalized monomer and a metal catalyst. nih.gov
Grignard Metathesis (GRIM) and Kumada Coupling: The GRIM method is a type of Kumada catalyst-transfer polycondensation and is one of the most effective ways to produce highly regioregular poly(3-substituted thiophene)s. nih.govethz.ch For N-decyl-3-thiophenamine, this would involve the synthesis of a 2-bromo-5-(magnesio-halide)-N-decyl-3-thiophenamine monomer. A nickel catalyst, such as Ni(dppp)Cl₂, then facilitates a chain-growth polymerization, leading to a polymer with a high degree of head-to-tail (HT) couplings. ntu.edu.tw The Kumada reaction, more broadly, involves the coupling of a Grignard reagent with an organic halide, catalyzed by a nickel or palladium complex. mdpi.com
Stille and Negishi Coupling: The Stille reaction couples an organotin compound with an organohalide, catalyzed by palladium. mdpi.com For poly(N-decyl-3-thiophenamine) synthesis, this could involve the self-condensation of a 2-bromo-5-(tributylstannyl)-N-decyl-3-thiophenamine monomer. The Negishi coupling is similar but uses an organozinc compound. Both methods are highly versatile and tolerate a wide range of functional groups, but the toxicity of organotin reagents in the Stille reaction is a significant drawback.
Oxidative Polymerization Pathways (e.g., Ferric Chloride, Electrochemical)
Control of Regioregularity and Stereoregularity in Poly(N-decyl-3-thiophenamine)
Regioregularity, the specific arrangement of monomer units in the polymer chain, is a critical factor determining the electronic and optical properties of polythiophenes. researchgate.netnih.gov Highly regioregular, head-to-tail (HT) coupled polymers tend to have more planar backbones, facilitating π-π stacking and enhancing charge carrier mobility. nih.gov
The key to achieving high regioregularity is the use of synthetic methods that proceed in a controlled, directional manner. As mentioned, catalyst-transfer polycondensation methods like GRIM are the most prominent strategies. nih.govnih.gov The process involves the oxidative addition of a dihalomonomer to a Ni(0) catalyst, followed by reaction with a Grignard reagent to form the active catalyst-monomer complex. This complex then inserts subsequent monomer units in a chain-growth fashion, preserving the regiochemistry at each step. This living polymerization characteristic allows for precise control over molecular weight and the synthesis of block copolymers. nih.gov
The choice of catalyst and ligands is paramount in controlling the microstructure. In Kumada-type polymerizations, nickel catalysts bearing chelating phosphine (B1218219) ligands like 1,3-bis(diphenylphosphino)propane (B126693) (dppp) are highly effective. ntu.edu.tw The nature of the ligand influences the rate of polymerization and the degree of catalyst transfer, thereby affecting the regioregularity and molecular weight distribution. For instance, palladium catalysts used in Stille and Suzuki couplings can also yield regioregular polymers, though they may be more sensitive to reaction conditions. mdpi.comrsc.org Recent advances have shown that even with some regio-irregularities (head-to-head couplings), the polymer's properties are not always diminished and can sometimes lead to favorable processing characteristics. rsc.org
Table 2: Influence of Polymerization Method on Regioregularity of Polythiophenes
| Polymerization Method | Typical Catalyst | Predominant Coupling | Resulting Polymer Structure |
| Oxidative (FeCl₃) | FeCl₃ | Random (HT, HH, TT) | Regio-random |
| Kumada (GRIM) | Ni(dppp)Cl₂ | Head-to-Tail (HT) | Highly Regioregular |
| Stille Coupling | Pd(PPh₃)₄ | Head-to-Tail (HT) | Regioregular |
| Suzuki Coupling | Pd(PPh₃)₄ | Head-to-Tail (HT) | Regioregular |
Synthetic Strategies for Regioregular Polymers
Influence of N-Decyl Side Chain on Polymerization Kinetics and Thermodynamics
The N-decyl side chain exerts a significant influence on both the polymerization process and the properties of the final polymer.
Effect on Polymerization: The long, flexible decyl chain increases the solubility of both the monomer and the growing polymer chain in organic solvents. This is advantageous for solution-based polymerization techniques, allowing for higher monomer concentrations and potentially higher molecular weight polymers before precipitation occurs. The electron-donating nature of the amino group, to which the decyl chain is attached, can also affect the reactivity of the thiophene ring. It may increase the electron density of the ring, potentially lowering the oxidation potential and affecting the kinetics of oxidative polymerization. researchgate.netresearchgate.net
Effect on Polymer Properties: The decyl side chains play a crucial role in the solid-state morphology of the polymer. They act as spacers between the conjugated backbones, influencing the π-π stacking distance and the lamellar packing of the polymer chains. osti.govacs.org Longer alkyl chains can lead to a more ordered, crystalline structure, but can also increase the distance between backbones, which might hinder inter-chain charge hopping. osti.govresearchgate.net Studies on poly(3-alkylthiophene)s have shown that side chain length affects backbone dynamics; longer, more mobile side chains can plasticize the rigid backbone, influencing properties like the glass transition temperature. osti.gov This dynamic interplay between enhanced solubility and processing versus potential disruption of inter-chain interactions is a key consideration in the molecular design of such polymers. nih.gov
Synthesis and Characterization of Copolymers Incorporating N-Decyl-3-thiophenamine Units
The incorporation of N-decyl-3-thiophenamine into copolymer structures is a key strategy for tuning the optoelectronic, morphological, and solubility properties of the resulting materials. Both controlled and uncontrolled polymerization methods can be employed to create block, random, and graft copolymers, each with unique architectures and characteristics.
Block Copolymers with Controlled Architectures
The synthesis of well-defined block copolymers containing a poly(N-decyl-3-thiophenamine) segment would likely rely on controlled polymerization techniques. Methods such as Grignard Metathesis (GRIM) polymerization and other catalyst-transfer polycondensation reactions are prominent for synthesizing regioregular poly(3-alkylthiophene)s (P3ATs) and their derivatives. cmu.edunih.gov These "living" or "quasi-living" polymerizations allow for the sequential addition of different monomers to create distinct blocks.
A plausible synthetic route involves initiating the polymerization of a comonomer, such as a 3-alkylthiophene, using a suitable nickel initiator like Ni(dppp)Cl2. cmu.eduresearchgate.net Following the consumption of the first monomer, a solution of the N-decyl-3-thiophenamine monomer would be introduced to grow the second block. This approach allows for the creation of diblock copolymers, for instance, poly(3-hexylthiophene)-b-poly(N-decyl-3-thiophenamine).
Alternatively, end-functionalized polythiophenes can act as macroinitiators for the polymerization of a second, non-conjugated block. cmu.eduacs.org For example, a hydroxyl- or vinyl-terminated poly(N-decyl-3-thiophenamine) could initiate the ring-opening polymerization of lactide or the anionic polymerization of styrene (B11656), respectively, yielding rod-coil type block copolymers. cmu.eduacs.orgmdpi.com These architectures are particularly interesting for their self-assembly into well-ordered nanostructures like spheres, cylinders, and lamellae. acs.orgmdpi.com
Table 1: Representative Data for Thiophene-Based Block Copolymers
| Block 1 | Block 2 | Polymerization Method | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |
|---|---|---|---|---|---|
| Poly(3-hexylthiophene) | Polystyrene | Anionic Macroinitiation | 25.5 | 1.15 | cmu.edu |
| Poly(3-hexylthiophene) | Poly(2-vinylpyridine) | Anionic Macroinitiation | 32.8 | 1.12 | acs.org |
| Poly(3-dodecylthiophene) | Poly(3-dodecylselenophene) | Catalyst-Transfer Polycondensation | 18.0 - 65.0 | 1.1 - 1.3 | mdpi.com |
This table presents data from analogous polythiophene block copolymer systems to illustrate typical molecular weight (Mn) and polydispersity index (PDI) values achievable.
Random Copolymers for Tunable Properties
Random copolymerization is a straightforward method to fine-tune the properties of conjugated polymers by incorporating two or more different monomers along the polymer chain. bohrium.comrsc.org For N-decyl-3-thiophenamine, copolymerization with other thiophene derivatives, such as 3-hexylthiophene (B156222) or 3,4-ethylenedioxythiophene (B145204) (EDOT), could be achieved through chemical or electrochemical oxidative polymerization. researchgate.net
Direct arylation polycondensation (DArP) is another powerful technique, noted for its tolerance of various functional groups. rsc.orgnsf.gov This method could be used to copolymerize functionalized thiophenes, allowing for precise control over the composition and, consequently, the electronic and physical properties of the resulting polymer. rsc.orgnsf.gov By adjusting the feed ratio of the N-decyl-3-thiophenamine and a comonomer, properties such as the optical band gap, solubility, and solid-state packing can be systematically varied. bohrium.comresearchgate.net
For example, copolymerizing with a monomer bearing a different side chain could modulate the interchain interactions and film morphology, which are critical for applications in organic electronics. bohrium.com The random incorporation of different units can disrupt the high degree of order found in homopolymers, leading to materials with unique optical and electronic characteristics. nsf.gov
Graft Copolymers and Polymer Brushes
Grafting polymers onto or from a polythiophene backbone is an effective strategy to create complex macromolecular architectures with novel properties. acs.orgrsc.org For a poly(N-decyl-3-thiophenamine) backbone, two primary approaches can be envisioned: "grafting-from" and "grafting-onto". mdpi.com
In the "grafting-from" method, initiator sites would be introduced along the poly(N-decyl-3-thiophenamine) chain. This could potentially be achieved by copolymerizing N-decyl-3-thiophenamine with a thiophene monomer bearing a protected functional group that can be later converted into a polymerization initiator (e.g., an ATRP initiator). acs.org From these sites, a second monomer can be polymerized to form dense polymer brushes. acs.org
The "grafting-onto" approach involves coupling pre-synthesized polymer chains with reactive functional groups to a complementary functionalized poly(N-decyl-3-thiophenamine) backbone. mdpi.com Click chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a highly efficient method for this purpose. mdpi.com This would require synthesizing a poly(N-decyl-3-thiophenamine) chain with, for example, azide (B81097) functionalities, and then "clicking" on polymer chains with terminal alkyne groups.
These graft copolymers, such as poly(N-decyl-3-thiophenamine)-g-poly(ethylene glycol) (PEG), could exhibit enhanced solubility in polar solvents and interesting self-assembly behavior, potentially forming core-shell structures in solution. rsc.orgresearchgate.net The steric hindrance from the grafted chains can also alter the conformation of the conjugated backbone, influencing its photophysical properties. acs.org
Post-Polymerization Modification Strategies for Poly(N-decyl-3-thiophenamine)
Post-polymerization modification offers a versatile route to functional materials by altering a pre-existing polymer. rsc.orgnih.gov For poly(N-decyl-3-thiophenamine), the secondary amine on the thiophene ring presents a reactive site for various chemical transformations.
One potential strategy is the N-acylation or N-alkylation of the amine group. This could be used to attach a wide range of functional moieties to the polymer backbone, thereby altering its solubility, electronic properties, and processability. However, such modifications could also influence the electronic structure of the thiophene ring due to changes in the electron-donating character of the nitrogen atom.
Another powerful technique is "click" chemistry. If N-decyl-3-thiophenamine is copolymerized with a thiophene monomer bearing a "clickable" handle (e.g., an alkene or alkyne), the resulting copolymer can be readily functionalized. For instance, thiol-ene chemistry on an alkene-functionalized polythiophene allows for the attachment of various molecules, tuning properties like conductivity and wettability. rsc.org Similarly, an alkyne-functionalized backbone can undergo CuAAC reactions with azide-containing molecules, providing a modular approach to functionalization. nih.gov
These modifications can transform an insoluble polymer into a soluble one or introduce specific functionalities for sensing, biological applications, or tuning the material's surface energy. nsf.govrsc.org
Precision Synthesis of Oligomers and Well-Defined N-decyl-3-thiophenamine Macromolecules
The synthesis of well-defined oligomers is crucial for understanding the fundamental relationship between structure and property in conjugated materials. arkat-usa.org For N-decyl-3-thiophenamine, defined oligomers could be prepared through iterative, step-wise coupling reactions, such as Suzuki or Stille coupling. capes.gov.br This allows for precise control over the number of repeating units.
Studies on oligo(thiophene amide)s have shown that conjugation can occur through amide linkages, and the electronic properties are dependent on the degree of oligomerization. capes.gov.br A similar investigation into N-decyl-3-thiophenamine oligomers would be highly valuable.
Furthermore, the electropolymerization mechanism of N-alkyl-3-aminothiophenes has been studied, revealing that oxidation can initiate through the nitrogen lone pair, leading to radical formation on the thiophene ring and subsequent α-α' coupling. acs.orgresearchgate.net This understanding is key to controlling the regiochemistry of the resulting polymers. By carefully controlling electrochemical conditions, it may be possible to grow well-defined oligomeric or polymeric films.
Controlled polymerization techniques, as discussed for block copolymers, are also paramount for synthesizing well-defined macromolecules with low polydispersity. rsc.org The GRIM method, for instance, allows for the synthesis of poly(3-alkylthiophene)s with predictable molecular weights and narrow molecular weight distributions, which is essential for reproducible material properties and device performance. nih.gov Applying such controlled methods to N-decyl-3-thiophenamine would be a critical step toward high-performance materials.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| 3-Thiophenamine, N-decyl- |
| Poly(N-decyl-3-thiophenamine) |
| Poly(3-alkylthiophene)s (P3ATs) |
| Poly(3-hexylthiophene) |
| Poly(3-hexylthiophene)-b-poly(N-decyl-3-thiophenamine) |
| Ni(dppp)Cl2 |
| Poly(3-hexylthiophene)-b-polystyrene |
| Poly(N-decyl-3-thiophenamine)-g-poly(ethylene glycol) |
| 3,4-ethylenedioxythiophene (EDOT) |
| Poly(2-vinyl-4,4-dimethyl azlactone) |
| N-decyl-3-aminothiophene |
Theoretical and Computational Studies of N Decyl 3 Thiophenamine
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are powerful tools for exploring the electronic characteristics of molecules. These methods can determine molecular orbital energies, electron density distribution, and predict reactivity.
Density Functional Theory (DFT) Studies of Molecular Orbitals and Energy Levels
DFT is a widely used computational method to investigate the electronic structure of molecules. For thiophene (B33073) derivatives, DFT calculations typically provide information on the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. The energy gap between HOMO and LUMO is a key parameter that influences the electronic and optical properties of a material. For instance, studies on related thiophene compounds often use DFT to predict their potential as organic semiconductors. researchgate.netrsc.orgrsc.org However, specific DFT data for N-decyl-3-thiophenamine, including its molecular orbital energies and energy gap, are not present in the surveyed literature.
Ab Initio Methods for Electronic Excitation Energies and Optical Transitions
Ab initio methods are highly accurate quantum chemical calculations that can predict electronic excitation energies and the nature of optical transitions. nasa.govmdpi.com These calculations are essential for understanding the photophysical properties of molecules, such as their absorption and emission spectra. While the photophysics of various thiophene-containing materials have been explored using these methods, specific studies on the electronic excitations and optical transitions of N-decyl-3-thiophenamine are not documented. rsc.org
Conformation-Dependent Electronic Structure Analysis
The conformation of a molecule, particularly the orientation of flexible side chains like the N-decyl group, can significantly impact its electronic properties. nih.govlibretexts.org Computational studies on similar molecules often explore how different conformers affect the molecular orbitals and electronic transitions. polimi.it Such an analysis for N-decyl-3-thiophenamine would provide valuable insights into its structure-property relationships, but this specific research is not available.
Molecular Dynamics Simulations for Conformational Analysis and Dynamics
Molecular dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, including their conformational changes and interactions with the surrounding environment. nih.govarxiv.org
Solvent Effects on Molecular Conformation
The nature of the solvent can have a profound effect on the conformational preferences of a molecule. MD simulations can model these interactions and predict the most stable conformations in different solvent environments. mdpi.com For N-decyl-3-thiophenamine, understanding how solvents influence the folding of the decyl chain and its orientation relative to the thiophene ring would be critical for predicting its behavior in solution. However, specific MD simulation data regarding solvent effects on this compound are not available in the public literature.
Temperature-Dependent Conformational Transitions
Temperature can induce conformational transitions in flexible molecules. MD simulations performed at different temperatures can reveal the dynamics of these changes and the energy barriers between different conformational states. This information is vital for understanding the material's properties under varying thermal conditions. While this is a standard computational approach, specific studies on the temperature-dependent conformational dynamics of N-decyl-3-thiophenamine have not been reported. nih.gov
Theoretical and Computational Insights into N-Decyl-3-thiophenamine Elusive in Scientific Literature
A comprehensive review of available scientific literature reveals a significant gap in the theoretical and computational study of the specific chemical compound 3-Thiophenamine, N-decyl- . Despite extensive searches for research pertaining to its polymer chain dynamics, predicted spectroscopic signatures, computational design of derivatives, supramolecular assembly, and charge transport properties, no dedicated studies focusing on this molecule could be identified.
The field of computational chemistry frequently employs powerful tools to predict and understand the behavior of molecules and materials. Techniques such as Density Functional Theory (DFT), molecular dynamics (MD) simulations, and first-principles calculations are routinely used to investigate properties like those requested. jst.go.jpresearchgate.netlew.ronih.govresearchgate.net For instance, the electropolymerization mechanism of related N-alkylamino)thiophenes has been explored through both experimental and theoretical methods, suggesting that oxidation occurs via the nitrogen lone pair, leading to radical coupling at the 2-position of the thiophene ring to form a polythiophene backbone. researchgate.net
Similarly, theoretical studies on various other 3-aminothiophene derivatives have been conducted to understand their reactivity, electronic properties, and potential applications, such as in corrosion inhibition or as pharmaceutical precursors. lew.ronih.govajrconline.org These studies often use DFT to calculate parameters like HOMO-LUMO energy gaps, which provide insights into the molecule's electronic behavior. nih.govajrconline.org
In the broader context of thiophene-based polymers, computational studies have been instrumental. Molecular dynamics simulations, for example, are used to investigate the influence of factors like temperature and chain length on the polymer's structure and dynamics in various environments. nih.govnih.govmdpi.com These simulations provide a microscopic view of polymer behavior that is often inaccessible through experimental means alone. researchgate.netebsco.com
Furthermore, the prediction of spectroscopic signatures from first principles is a well-established area of computational chemistry. rsc.orgrsc.org Methods exist to simulate IR, Raman, and NMR spectra, which are invaluable for identifying and characterizing new compounds. nmrdb.orglibretexts.orgresearchgate.netprospre.cahuji.ac.il For amines and their derivatives, specific regions in IR and NMR spectra are characteristic, though factors like hydrogen bonding and solvent effects can influence the exact positions of signals. libretexts.orgsapub.org
The computational design and screening of novel molecular derivatives for specific applications is another rapidly growing field. nih.govnih.govrsc.org Likewise, modeling intermolecular interactions and the resulting supramolecular assemblies is crucial for understanding how molecules organize in the solid state, which in turn affects material properties. nso-journal.orgrsc.orgmdpi.comnih.govnih.gov Finally, charge transport modeling is essential for designing new organic semiconductor materials, with many studies focusing on thiophene-based systems due to their promising electronic properties. nih.gov
However, despite the existence of these powerful computational methodologies and their application to analogous and related systems, specific research on 3-Thiophenamine, N-decyl- is conspicuously absent from the reviewed literature. Consequently, a detailed, data-driven article on its specific theoretical and computational properties as outlined cannot be generated at this time. The scientific community has yet to publish dedicated research on the polymer dynamics, spectroscopic predictions, derivative design, supramolecular organization, or charge transport characteristics of this particular compound.
Derivatization and Functionalization Strategies for N Decyl 3 Thiophenamine
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in N-decyl-3-thiophenamine is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for introducing various functional groups onto aromatic systems. The amino group (-NH-decyl) is a strong activating group and, along with the alkyl chain, directs incoming electrophiles primarily to the ortho (position 2) and para (position 5) positions of the thiophene ring.
Halogenation and nitration are common electrophilic substitution reactions that introduce halogen and nitro groups, respectively, onto the thiophene ring. These functional groups can serve as handles for further synthetic transformations.
Halogenation: The halogenation of N-alkyl-3-aminothiophenes can be achieved using various halogenating agents. For instance, N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) are effective reagents for bromination and chlorination, respectively. Due to the activating nature of the N-decylamino group, these reactions typically proceed under mild conditions. The regioselectivity is predominantly for the 2- and 5-positions. In some cases, dihalogenation can occur if an excess of the halogenating agent is used. researchgate.netjcu.edu.au Studies on related 3-hydroxythiophenes have shown that bromination with NBS tends to occur at the C4 position, while chlorination with sulfuryl chloride (SO2Cl2) can lead to C5-halogenated derivatives. researchgate.net For N-decyl-3-thiophenamine, the strong ortho, para-directing effect of the amino group would likely favor substitution at the 2- and 5-positions.
Nitration: The nitration of aminothiophenes requires careful control of reaction conditions to avoid oxidation of the thiophene ring and the amino group. A common method involves the use of a mixture of nitric acid and sulfuric acid at low temperatures. google.com Alternatively, milder nitrating agents can be employed. Research on N-acylaminothiophenes has demonstrated that nitration can be carried out in a sulfuric acid medium at temperatures between -5°C and 10°C, or in a mixture of acetic acid and acetic anhydride (B1165640). google.com Subsequent hydrolysis of the acyl group yields the nitro-aminothiophene derivative. It is anticipated that direct nitration of N-decyl-3-thiophenamine would yield a mixture of 2-nitro and 5-nitro isomers.
| Reaction | Reagent(s) | Typical Position of Substitution | Reference(s) |
| Bromination | N-Bromosuccinimide (NBS) | 2 and/or 5 | researchgate.netjcu.edu.au |
| Chlorination | N-Chlorosuccinimide (NCS) | 2 and/or 5 | researchgate.net |
| Nitration | HNO₃/H₂SO₄ | 2 and/or 5 | google.com |
Friedel-Crafts acylation and alkylation are classic methods for forming carbon-carbon bonds by introducing acyl and alkyl groups onto aromatic rings. byjus.compharmaguideline.comwikipedia.orgmasterorganicchemistry.comlibretexts.orgorganic-chemistry.orgmt.com
Acylation: Friedel-Crafts acylation of N-decyl-3-thiophenamine can be performed using an acyl chloride or acid anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgmasterorganicchemistry.com The reaction introduces a ketone functionality onto the thiophene ring, typically at the 2- or 5-position. The strong complexation of the Lewis acid with the amino group can deactivate the ring, often necessitating protection of the amino group (e.g., as an amide) prior to acylation.
Alkylation: Friedel-Crafts alkylation introduces an alkyl group using an alkyl halide and a Lewis acid catalyst. pharmaguideline.comlibretexts.orgorganic-chemistry.orgmt.com This reaction is often prone to polyalkylation and carbocation rearrangements, which can lead to a mixture of products. For N-decyl-3-thiophenamine, the use of milder reaction conditions and less reactive alkylating agents can help to control the selectivity. As with acylation, protection of the amino group may be required to achieve efficient alkylation.
| Reaction | Reagent(s) | Typical Position of Substitution | Key Considerations | Reference(s) |
| Acylation | Acyl chloride/AlCl₃ | 2 and/or 5 | Amino group protection may be necessary. | wikipedia.orgmasterorganicchemistry.com |
| Alkylation | Alkyl halide/AlCl₃ | 2 and/or 5 | Prone to polyalkylation and rearrangements. | pharmaguideline.comlibretexts.orgorganic-chemistry.orgmt.com |
Halogenation and Nitration Studies
Palladium-Catalyzed Cross-Coupling Reactions at the Thiophene Moiety
Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of carbon-carbon and carbon-heteroatom bonds, offering a versatile approach to the functionalization of halogenated N-decyl-3-thiophenamine derivatives. These reactions generally exhibit high functional group tolerance and proceed under relatively mild conditions.
The Suzuki-Miyaura coupling reaction is a widely used method for forming carbon-carbon bonds between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. libretexts.orgmdpi.com For the derivatization of N-decyl-3-thiophenamine, this reaction is typically performed on a halogenated (e.g., bromo- or iodo-) derivative of the parent compound. The coupling of a 2-halo-N-decyl-3-thiophenamine with an aryl or alkyl boronic acid would introduce the corresponding substituent at the 2-position of the thiophene ring.
A typical catalytic system for Suzuki-Miyaura coupling involves a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a base, like sodium carbonate or potassium carbonate, in a solvent mixture such as toluene (B28343)/water or dioxane/water. The reaction has been successfully applied to aminothiophene derivatives, demonstrating its utility in synthesizing more complex structures. nih.gov
| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |
| 2-Bromo-N-decyl-3-thiophenamine | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 2-Aryl-N-decyl-3-thiophenamine | mdpi.com |
| 5-Iodo-N-decyl-3-thiophenamine | Alkylboronic acid | PdCl₂(dppf), Cs₂CO₃ | 5-Alkyl-N-decyl-3-thiophenamine | nih.gov |
The Sonogashira coupling reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is invaluable for introducing alkyne moieties, which are versatile functional groups that can undergo further transformations.
To functionalize N-decyl-3-thiophenamine via Sonogashira coupling, a halogenated precursor, such as 2-iodo-N-decyl-3-thiophenamine, is reacted with a terminal alkyne. The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), and a base (e.g., triethylamine). The Sonogashira coupling has been successfully employed for the alkynylation of various thiophene derivatives. thieme-connect.comrsc.orgsioc-journal.cn
| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |
| 2-Iodo-N-decyl-3-thiophenamine | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Alkynyl-N-decyl-3-thiophenamine | wikipedia.orgorganic-chemistry.orgrsc.org |
| 5-Bromo-N-decyl-3-thiophenamine | Phenylacetylene | Pd(OAc)₂, PPh₃, CuI, Cs₂CO₃ | 5-(Phenylethynyl)-N-decyl-3-thiophenamine | thieme-connect.com |
The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene in the presence of a base. wikipedia.orgorganic-chemistry.orgresearchgate.netmdpi.com This reaction provides a direct method for the vinylation of aryl and heteroaryl halides.
For N-decyl-3-thiophenamine, a halogenated derivative can be coupled with an alkene, such as styrene (B11656) or an acrylate, to introduce a vinyl or substituted vinyl group at the position of the halogen. The reaction typically employs a palladium(II) acetate (B1210297) catalyst, a phosphine (B1218219) ligand (e.g., triphenylphosphine), and a base like triethylamine (B128534) or potassium carbonate. The Heck reaction has been widely used to functionalize a variety of heterocyclic compounds, including thiophenes. organic-chemistry.orgmdpi.com
| Substrate | Coupling Partner | Catalyst System | Product | Reference(s) |
| 2-Bromo-N-decyl-3-thiophenamine | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2-(2-Phenylvinyl)-N-decyl-3-thiophenamine | wikipedia.orgorganic-chemistry.org |
| 5-Iodo-N-decyl-3-thiophenamine | Ethyl acrylate | Pd(OAc)₂, PPh₃, K₂CO₃ | Ethyl 3-(5-(N-decylamino)thiophen-2-yl)acrylate | researchgate.netmdpi.com |
Terminal Group Modification for Surface Attachment
Heterocyclic Annulation and Cyclization Reactions Utilizing N-Decyl-3-thiophenamine
The 3-aminothiophene core of N-decyl-3-thiophenamine is a versatile platform for constructing more complex, fused heterocyclic systems. In these reactions, both the thiophene ring and the secondary amine can participate in ring-forming processes, leading to novel structures with unique electronic and photophysical properties.
One major class of reactions is the annulation of a new ring onto the thiophene core. For instance, Fischer indole (B1671886) synthesis can be employed by reacting N-decyl-3-thiophenamine with arylhydrazines under acidic conditions. This reaction proceeds through an in-situ generated thiophen-3(2H)-one intermediate, which then undergoes cyclization and aromatization to yield thieno[3,2-b]indole derivatives. researchgate.net These fused systems are of significant interest in materials science for organic electronics.
Another powerful strategy involves inverse electron-demand Diels-Alder (IEDDA) reactions. N-decyl-3-thiophenamine, being an electron-rich enamine equivalent, can act as the dienophile in reactions with electron-deficient azadienes like 1,3,5-triazines. This reaction provides a direct route to fused pyrimidine (B1678525) systems, such as thieno[3,2-d]pyrimidines, in a single step. sci-hub.se The reaction is often regioselective and driven by the elimination of a small molecule (e.g., ammonia) to form the fully aromatized product. sci-hub.se
Furthermore, multicomponent reactions can be employed to build heterocyclic structures. The Gewald reaction, while typically used to synthesize 2-aminothiophenes, has variants and subsequent transformations that can lead to fused systems. acs.org For instance, a 2-amino-3-cyanothiophene (accessible via a Gewald reaction) can be further cyclized with reagents like formamide (B127407) or guanidine (B92328) to construct thieno[2,3-d]pyrimidine (B153573) scaffolds, which are prevalent in medicinal chemistry. While N-decyl-3-thiophenamine is not a direct product of the Gewald reaction, its derivatives can be accessed and used in similar cyclization strategies.
Table 2: Representative Heterocyclic Annulation Reactions for 3-Aminothiophenes
| Reaction Type | Reagents | Product Class | Reference |
|---|---|---|---|
| Fischer Indole Synthesis | Arylhydrazines, Acid | Thieno[3,2-b]indoles | researchgate.net |
| IEDDA Reaction | 1,3,5-Triazines | Thieno[3,2-d]pyrimidines | sci-hub.se |
| Oxidative Annulation | Allenes, Thioamides | Polysubstituted 3-Aminothiophenes | acs.org |
Synthesis of Multifunctional Conjugates Involving N-Decyl-3-thiophenamine Units
The unique combination of a conductive thiophene core and a solubilizing alkyl chain makes N-decyl-3-thiophenamine an attractive monomer or component for creating multifunctional conjugates and polymers. These materials are designed for applications in fields ranging from organic electronics to theranostics. d-nb.inforesearchgate.netrsc.org
In materials science, N-decyl-3-thiophenamine can be incorporated as a building block in conjugated polymers for organic field-effect transistors (OFETs) or organic photovoltaics (OPVs). researchgate.net It can be polymerized through oxidative methods, such as electropolymerization or chemical oxidation with agents like FeCl₃. The N-decyl group ensures solubility of the resulting polymer in organic solvents, facilitating processing and film formation. The nitrogen atom directly attached to the thiophene ring modulates the electronic properties of the polymer backbone, influencing the HOMO/LUMO energy levels and the polymer's bandgap. researchgate.netresearchgate.net
In the realm of biomedicine, N-decyl-3-thiophenamine can be integrated into complex theranostic agents. nih.gov For example, it can be linked to a targeting ligand (like folic acid or a specific peptide) and a therapeutic agent via cleavable linkers (e.g., disulfide bonds). The thiophene unit could serve as a fluorescent reporter or a photosensitizer for photodynamic therapy. The N-decyl chain would enhance membrane permeability and influence the formulation of the conjugate for delivery.
The synthesis of these conjugates often relies on the functionalization strategies discussed previously. For instance, a reactive tag on the decyl chain could be used to attach the thiophene unit to a pre-formed polymer backbone or a biological macromolecule. Alternatively, the amine group on the thiophene ring can be used as a handle for acylation or other modifications to link it into a larger structure.
Mechanistic Studies of Derivatization Reactions on N-Decyl-3-thiophenamine
Understanding the mechanisms of derivatization reactions is critical for optimizing reaction conditions, controlling regioselectivity, and predicting the outcomes of new transformations. For N-decyl-3-thiophenamine, mechanistic studies focus on the reactivity of the amine, the thiophene ring, and the interplay between them.
The oxidative polymerization of 3-(N-alkylamino)thiophenes has been studied using both experimental (electrochemical) and theoretical (DFT) methods. researchgate.net These studies reveal that the polymerization proceeds via the formation of a radical cation. The nitrogen atom plays a crucial role, as the radical and positive charge can be delocalized over both the thiophene ring and the nitrogen atom, similar to the polymerization of aniline. The coupling typically occurs at the 2- and 5-positions of the thiophene ring, leading to a head-to-tail polymer structure. The length of the N-alkyl chain (e.g., N-decyl) has been shown to influence the electrochemical properties and conjugation length of the resulting polymer, likely due to steric and conformational effects. researchgate.net
In cyclization reactions, such as the IEDDA reaction with 1,3,5-triazines, theoretical calculations suggest a stepwise mechanism. sci-hub.se The reaction is initiated by a nucleophilic attack from the C2 position of the thiophene ring onto the triazine, forming a zwitterionic intermediate. This is followed by intramolecular cyclization and subsequent elimination of a small molecule to afford the stable, aromatic fused product. The amino group at the 3-position is critical for activating the thiophene ring and directing the regioselectivity of the initial attack. sci-hub.se
Mechanistic investigations into substitution reactions on the thiophene ring must consider the directing effects of the N-decylamino group. As a strong electron-donating group, it activates the ring towards electrophilic substitution, primarily at the C2 and C5 positions. Computational studies can predict the relative energies of the intermediates for substitution at different positions, confirming this regiochemical preference.
Electrochemical Behavior and Redox Chemistry of N Decyl 3 Thiophenamine Systems
Cyclic Voltammetry Studies of Oxidation and Reduction Potentials
Cyclic voltammetry is a key electrochemical technique used to study the redox behavior of molecules and polymers. It provides information on the oxidation and reduction potentials, the stability of the redox species, and the kinetics of electron transfer processes.
The electrochemical behavior of 3-(N-alkylamino)thiophenes, which are structurally analogous to N-decyl-3-thiophenamine, has been a subject of detailed study. acs.org Unlike typical 3-substituted thiophenes that polymerize through the oxidation of the thiophene (B33073) ring, the electropolymerization mechanism for 3-(N-alkylamino)thiophenes is unique. acs.org
Theoretical and experimental studies suggest that the initial oxidation occurs at the nitrogen atom, not the thiophene ring. acs.org This is because the lone pair of electrons on the nitrogen atom is more easily removed than an electron from the thiophene ring. acs.org The oxidation of the nitrogen lone pair is followed by a chemical step that leads to radical contribution at the 2-position of the thiophene ring. acs.org This radical cation then participates in the polymerization process. acs.org
Once poly(N-decyl-3-thiophenamine) is formed, it exhibits its own characteristic redox behavior. The polymer can be reversibly oxidized (p-doped) and reduced (n-doped), leading to significant changes in its electronic and optical properties. rsc.org The long alkyl chain, in this case, the decyl group, enhances the solubility of the polymer in common organic solvents, facilitating its processing and characterization. dtic.mil
The cyclic voltammogram of the polymer typically shows broad oxidation and reduction waves, which are characteristic of a conductive polymer film deposited on the electrode surface. These waves correspond to the multi-electron transfer processes associated with the doping and de-doping of the polymer backbone. During oxidation (p-doping), electrons are removed from the polymer chain, leading to the formation of charge carriers. Conversely, during reduction (n-doping), electrons are injected into the polymer chain.
The redox potentials of the polymer are crucial for determining its environmental stability and its suitability for various applications. For instance, a lower oxidation potential indicates that the polymer is more susceptible to oxidation.
Here is an illustrative data table of redox potentials for similar poly(3-alkylthiophenes) to provide context, as specific data for poly(N-decyl-3-thiophenamine) was not found in the search results.
| Polymer | Monomer Oxidation Potential (V vs. Ag/Ag+) | Polymer Oxidation Onset (V vs. Ag/Ag+) |
| Poly(3-hexylthiophene) | ~1.2 | ~0.2 |
| Poly(3-dodecylthiophene) | Not specified | Not specified |
Note: The values are approximate and can vary depending on the experimental conditions such as solvent, electrolyte, and scan rate.
Monomer Redox Characteristics
In-situ Spectroelectrochemical Investigations of Redox Processes
In-situ spectroelectrochemistry combines electrochemical techniques with spectroscopy to provide real-time information about the changes in the electronic structure of the material as a function of the applied potential.
By monitoring the UV-Vis-NIR absorption spectrum of the poly(N-decyl-3-thiophenamine) film during electrochemical cycling, the evolution of different electronic states can be observed. In its neutral (undoped) state, the polymer typically shows a strong π-π* transition in the visible region. researchgate.net
Upon oxidation, this absorption band decreases in intensity, and new absorption bands appear at lower energies (in the near-infrared region). researchgate.netnih.gov These new bands are associated with the formation of polarons and bipolarons, which are the charge carriers in the conductive state of the polymer. researchgate.net The ability to monitor these changes in real-time provides valuable insights into the doping mechanism and the nature of the charge carriers. rsc.org
The electrogenerated species in polythiophenes are primarily polarons (radical cations) and bipolarons (dications). At low doping levels, the oxidation of the polymer chain leads to the formation of polarons, which are characterized by a specific set of optical absorption bands. researchgate.net As the doping level increases, two polarons can combine to form a more stable bipolaron, which has a different spectral signature. researchgate.net
In-situ FTIR spectroelectrochemistry is another powerful technique used to identify these species. rsc.org The doping process induces infrared active vibrations (IRAV) in the polymer backbone, and the pattern of these vibrations can be used to distinguish between polarons and bipolarons. rsc.org The analysis of these electrogenerated species is crucial for understanding the charge transport mechanism in the polymer. rsc.org
Real-time Monitoring of Electronic State Changes
Mechanistic Insights into Electrochemical Polymerization of N-Decyl-3-thiophenamine
The electrochemical polymerization of N-decyl-3-thiophenamine follows a unique mechanism compared to other thiophene derivatives. As mentioned earlier, the initial step is the oxidation of the nitrogen atom. acs.org
The proposed mechanism involves the following key steps: acs.orgdtic.mil
Monomer Oxidation: The N-decyl-3-thiophenamine monomer is oxidized at the anode, with the initial electron removal occurring from the nitrogen lone pair to form a radical cation. acs.org
Radical Contribution to Thiophene Ring: Through a chemical rearrangement, the radical character is transferred to the 2-position of the thiophene ring. acs.org
Dimerization: Two of these radical cations couple to form a dimer. This is a critical step in the chain growth process.
Polymer Growth: The dimer is more easily oxidized than the monomer, leading to further oxidation and subsequent coupling with other monomer radical cations or oligomers. This process continues, resulting in the growth of the polymer film on the electrode surface. The polymer growth is often described as an electrophilic aromatic substitution where the radical cations attack neutral monomer units. dtic.mil
The presence of the N-decyl group influences the polymerization process by affecting the solubility of the monomer and the resulting polymer, which can impact the morphology and quality of the polymer film. dtic.mil
Nucleation and Growth Mechanisms
The electropolymerization of N-decyl-3-thiophenamine on an electrode surface is a complex process that begins with the oxidation of the monomer, followed by the formation of oligomers and subsequent polymer film growth. The initial oxidation of N-alkyl-3-aminothiophenes is proposed to occur at the nitrogen atom of the amino substituent, which is more susceptible to oxidation than the thiophene ring itself. researchgate.netresearchgate.net This initial oxidation is followed by a chemical step that leads to a radical cation with significant spin density at the 2-position of the thiophene ring, facilitating α-α' coupling, which is characteristic of polythiophene formation. researchgate.netresearchgate.net
The nucleation and growth mechanism (NGM) of the polymer film can be investigated by analyzing the current-time transients during potentiostatic electropolymerization. For substituted thiophenes, the NGM is often complex and can involve multiple processes occurring simultaneously or sequentially. Typically, the process begins with the formation of nuclei on the electrode surface, followed by their growth into a continuous film.
Based on studies of analogous 3-substituted thiophenes, the NGM for poly(N-decyl-3-thiophenamine) can be anticipated to follow a model involving instantaneous or progressive nucleation followed by two-dimensional (2D) or three-dimensional (3D) growth. At the initial stages, a 2D growth mechanism, where the polymer spreads across the electrode surface, may be dominant. This is often followed by a 3D growth phase as the film thickens. The specific nature of the nucleation (instantaneous, where all nuclei form at once, or progressive, where nuclei form over time) and the dimensionality of the growth are influenced by factors such as the applied potential, monomer concentration, and the nature of the solvent and electrolyte.
A representative model for the electropolymerization of substituted thiophenes suggests an initial instantaneous nucleation with 2D growth (IN2D), transitioning to instantaneous nucleation with 3D growth controlled by charge transfer (IN3Dct), and finally, at longer times, instantaneous nucleation with 3D growth controlled by diffusion (IN3Ddif). The long decyl chain on the N-decyl-3-thiophenamine monomer can influence the solubility of the forming oligomers and their precipitation onto the electrode, thereby affecting the specifics of the NGM.
| Parameter | Description | Anticipated Value/Behavior for N-Decyl-3-thiophenamine |
| Nucleation Type | Describes the formation of initial polymer centers on the electrode. | Likely a combination of instantaneous and progressive nucleation, influenced by deposition potential. |
| Growth Dimensionality | Describes the spatial expansion of the polymer film. | Initial 2D growth followed by a transition to 3D growth as the film thickens. |
| Rate-Limiting Step | The slowest step in the overall polymerization process. | Can be charge transfer at the polymer-solution interface or diffusion of the monomer from the bulk solution. |
Influence of Electrolyte and Electrode Material
The choice of electrolyte and electrode material significantly impacts the electrochemical synthesis and properties of poly(N-decyl-3-thiophenamine). The supporting electrolyte, typically a salt dissolved in an organic solvent, plays a crucial role in providing ionic conductivity and in the doping/dedoping process of the polymer.
The nature of the anion from the supporting electrolyte (e.g., ClO₄⁻, PF₆⁻, BF₄⁻) can affect the morphology, conductivity, and stability of the resulting polymer film. The size and shape of the anion influence its mobility and ability to be incorporated into the polymer matrix as a dopant during oxidative p-doping. For instance, smaller anions may lead to more compact polymer films, while bulkier anions can result in a more open, porous structure, which can facilitate faster ion transport during redox switching.
The solvent system (e.g., acetonitrile, propylene (B89431) carbonate) also plays a critical role. The solubility of the monomer and the resulting polymer, as well as the solvent's electrochemical window and viscosity, all affect the electropolymerization process and the quality of the deposited film.
The electrode material (e.g., platinum, gold, indium tin oxide (ITO)) serves as the substrate for polymer deposition and can influence the nucleation and adhesion of the polymer film. The surface energy and morphology of the electrode can affect the initial stages of nucleation. For spectroelectrochemical studies, transparent electrodes like ITO are essential. The interaction between the electrode material and the polymer can also impact the long-term stability of the device.
| Factor | Influence on Poly(N-decyl-3-thiophenamine) Systems |
| Electrolyte Anion | Affects film morphology, conductivity, and redox switching kinetics. Smaller anions may lead to denser films. |
| Solvent | Influences monomer solubility, polymer quality, and the electrochemical window for polymerization. |
| Electrode Material | Affects film adhesion, nucleation, and is critical for specific applications (e.g., ITO for electrochromic devices). |
Influence of Substituents and Polymer Architecture on Redox Stability and Reversibility
The electron-donating nature of the amino group generally lowers the oxidation potential of the monomer compared to unsubstituted thiophene. researchgate.net The redox process in poly(N-decyl-3-thiophenamine) involves the removal of electrons from the polymer backbone (p-doping) and the concurrent insertion of counter-ions from the electrolyte to maintain charge neutrality. The stability of the resulting doped state (polarons and bipolarons) is crucial for the material's performance in applications.
The reversibility of the redox process can be assessed using cyclic voltammetry. A highly reversible system will show well-defined oxidation and reduction peaks with a small peak-to-peak separation. The long-term cycling stability is a measure of how well the polymer maintains its electrochemical activity over repeated doping and dedoping cycles. The presence of the N-decyl group can influence this by affecting the morphological changes that occur during redox cycling. While the alkyl chain can improve processability, it might also disrupt the packing of the polymer chains, potentially leading to a less stable doped state compared to polymers with shorter side chains or no substitution.
| Feature | Influence on Redox Properties |
| N-Decyl Substituent | Enhances solubility, but may decrease interchain interactions and conjugation length due to steric effects. |
| Amino Group | Lowers the oxidation potential due to its electron-donating nature. |
| Polymer Architecture | The regioregularity of the polymer chain significantly impacts electronic properties and redox stability. |
Electrochromic Switching Mechanisms in N-Decyl-3-thiophenamine Polymers
Poly(N-decyl-3-thiophenamine) is expected to exhibit electrochromism, a phenomenon where the material undergoes a reversible color change upon the application of an electrical potential. This property arises from the changes in the electronic structure of the polymer during the redox process.
In its neutral, undoped state, the polymer has a relatively large HOMO-LUMO gap, and it typically absorbs light in the higher energy (visible) region, appearing colored. For many poly(3-alkylthiophene)s, this state is often red or orange. researchgate.net Upon oxidation (p-doping), charge carriers (polarons and bipolarons) are created on the polymer backbone. These new electronic states introduce new energy levels within the original band gap. This leads to the appearance of new absorption bands at lower energies, often in the near-infrared (NIR) region, and a bleaching of the original absorption band. As a result, the polymer film changes color, often to a transmissive or blue state. researchgate.net
The switching mechanism involves the injection or extraction of charge and the concomitant movement of ions from the electrolyte into or out of the polymer film to maintain charge balance. The speed and efficiency of this process are critical for electrochromic device performance. The porous morphology of the polymer film, which is influenced by the electropolymerization conditions and the N-decyl substituent, plays a key role in facilitating rapid ion transport.
| Parameter | Description | Anticipated Performance for Poly(N-decyl-3-thiophenamine) |
| Color in Neutral State | Color of the undoped polymer. | Expected to be in the yellow to red region of the visible spectrum. |
| Color in Oxidized State | Color of the p-doped polymer. | Expected to be a transmissive or blue/violet color. |
| Switching Speed | Time taken to switch between colored and bleached states. | Dependent on film thickness, morphology, and ion mobility. The long alkyl chain might influence packing and thus ion transport. |
| Optical Contrast (%ΔT) | The difference in transmittance between the colored and bleached states. | A key performance metric for electrochromic windows and displays. |
| Coloration Efficiency (CE) | The change in optical density per unit of charge injected/extracted. | A measure of the energy efficiency of the electrochromic device. |
Charge Trapping and Detrapping Phenomena in Electrochemical Cycles
During repeated electrochemical cycling (doping and dedoping), not all of the injected charge may be reversibly removed. This phenomenon is known as charge trapping. Trapped charges are charge carriers that become localized or immobilized within the polymer matrix and are not easily removed upon reversal of the potential. This can be due to several factors, including morphological rearrangements of the polymer film, irreversible chemical reactions, or the physical entrapment of counter-ions.
Charge trapping leads to a gradual decrease in the electrochemical activity of the polymer, which manifests as a decay in the current response during cyclic voltammetry and a loss of electrochromic performance over time. The N-decyl substituent can have a dual effect on charge trapping. On one hand, the flexible alkyl chains might create a more disordered morphology with a higher density of potential trap sites. On the other hand, a more open structure resulting from the bulky side groups could facilitate the movement of counter-ions, potentially reducing the likelihood of their entrapment.
The extent of charge trapping can be studied using techniques like electrochemical quartz crystal microbalance (EQCM), which can monitor the mass changes associated with ion movement, and by analyzing the long-term cycling stability of the polymer. A significant and irreversible increase in mass during cycling can be an indicator of trapped ions. The difference between the charge injected during oxidation and the charge extracted during reduction in a cyclic voltammogram also provides a measure of the trapped charge per cycle.
| Phenomenon | Description | Implication for Poly(N-decyl-3-thiophenamine) |
| Charge Trapping | Irreversible localization of charge carriers and/or counter-ions within the polymer film. | Leads to a decrease in electroactivity and degradation of electrochromic performance over time. |
| Detrapping | The release of trapped charges, which may occur over longer timescales or under different potential conditions. | Can lead to a partial recovery of electrochemical performance. |
| Influence of N-Decyl Group | May create a more disordered structure with potential trap sites, but could also facilitate ion transport, influencing the overall trapping behavior. | The balance between these effects determines the long-term stability. |
Based on the available information, a detailed scientific article on the supramolecular assemblies and self-organization of N-decyl-3-thiophenamine cannot be generated. There is a significant lack of specific research data and scholarly publications focusing on the non-covalent interactions, self-assembly strategies, and nanostructure formation of this particular compound.
Scientific literature that explicitly details the π-π stacking interactions, alkyl chain interdigitation, hydrogen bonding, solvent-driven self-assembly, or templated assembly approaches for N-decyl-3-thiophenamine is not readily accessible. Consequently, providing a thorough, informative, and scientifically accurate article that adheres to the requested detailed outline and includes data tables and research findings is not feasible at this time.
Further research and publication in peer-reviewed scientific journals would be necessary to accumulate the specific knowledge required to address the detailed aspects of the supramolecular chemistry of N-decyl-3-thiophenamine as outlined in the request.
Supramolecular Assemblies and Self Organization of N Decyl 3 Thiophenamine Architectures
Self-Assembly Strategies for Ordered Nanostructures
Interfacial Assembly and Film Formation
The amphiphilic nature of N-decyl-3-thiophenamine makes it particularly suited for assembly at interfaces, such as the air-water or liquid-liquid interface. This process, known as interfacial self-assembly, is a powerful strategy for creating well-ordered, two-dimensional (2D) films. rsc.org The thiophenamine head groups, with their potential for hydrogen bonding and π-π stacking interactions, are expected to organize at the interface, while the hydrophobic N-decyl chains would extend into the non-aqueous or vapor phase.
The formation of stable thin films at an oil-water interface is a common phenomenon for amphiphilic molecules. rsc.org For N-decyl-3-thiophenamine, this process would likely involve the molecules arranging themselves to minimize the interfacial energy. The resulting film's properties, such as thickness, uniformity, and molecular packing, would be influenced by factors like subphase pH, temperature, and the presence of salts or other solutes that can modulate the intermolecular interactions. bwise.kr A recently developed method known as chaperone solvent-assisted assembly could also be employed, where a solvent that is miscible with both phases facilitates the assembly of molecules that are not inherently interfacially active. nih.gov
The fabrication of thin films can also be achieved through solution-based methods followed by deposition on a solid substrate. nih.gov For instance, solution aggregation of similar molecules has been shown to form nanostructures that can then be assembled into a film. nih.gov The specific morphology of these films, whether they are composed of nanofibers, nanobelts, or other structures, is highly dependent on the assembly conditions. nih.gov
Table 1: Potential Factors Influencing Interfacial Assembly of N-decyl-3-thiophenamine
| Factor | Expected Influence on Film Formation |
| Subphase pH | Affects the protonation state of the amine group, thereby altering hydrogen bonding and electrostatic interactions. |
| Temperature | Influences molecular mobility and the strength of hydrophobic interactions, affecting the order and packing of the assembly. nih.gov |
| Solvent Polarity | Dictates the solubility of the molecule and the strength of solvophobic effects, driving the self-assembly process. |
| Concentration | Higher concentrations can lead to the formation of more complex or aggregated structures at the interface. |
Characterization of Supramolecular Morphologies and Hierarchical Organization
To understand the structure and organization of N-decyl-3-thiophenamine assemblies across different length scales, a combination of microscopic and scattering techniques is essential. rsc.orgnih.gov
Microscopic techniques provide direct visualization of the supramolecular structures formed by N-decyl-3-thiophenamine.
Atomic Force Microscopy (AFM) is a powerful tool for imaging the surface topography of self-assembled monolayers and thin films with nanoscale resolution. nih.govmdpi.com It can reveal the morphology of aggregates, such as the formation of nanowires, nanoribbons, or 2D crystalline domains. nih.gov For N-decyl-3-thiophenamine films, AFM could be used to determine the height and width of self-assembled fibrillar structures, providing insights into the packing of the molecules.
Table 2: Application of Microscopic Techniques to N-decyl-3-thiophenamine Assemblies
| Technique | Information Obtained | Potential Findings for N-decyl-3-thiophenamine |
| AFM | Surface topography, nanostructure dimensions (height, width), molecular packing. nih.gov | Visualization of monolayer films, identification of fibrillar or crystalline domains. |
| TEM | Internal morphology, size and shape of nano-aggregates, crystallinity. nih.gov | Imaging of individual nanowires or sheets, analysis of crystalline lattice. |
| SEM | Overall 3D morphology, surface features of bulk materials. mdpi.com | Observation of the macroscopic structure of self-assembled gels or films. |
Scattering Techniques (e.g., SAXS, WAXS) for Meso- and Atomic-Scale Order
Scattering techniques are indispensable for probing the periodic structures within self-assembled materials.
Small-Angle X-ray Scattering (SAXS) is used to investigate the long-range order and characteristic length scales of supramolecular assemblies in the range of 1 to 100 nanometers. For N-decyl-3-thiophenamine, SAXS could determine the repeat distances in lamellar or columnar structures, providing information on the dimensions of the self-assembled objects.
Wide-Angle X-ray Scattering (WAXS) , on the other hand, provides information about the atomic-scale order, such as the packing of the thiophene (B33073) rings (π-π stacking distance) and the arrangement of the decyl chains. The presence of sharp peaks in WAXS patterns would indicate a high degree of crystallinity within the assemblies. The combination of SAXS and WAXS allows for a comprehensive understanding of the hierarchical organization from the molecular to the mesoscopic scale.
Dynamic Aspects of Self-Assembly and Stimuli-Responsive Behavior
Supramolecular assemblies are often dynamic, meaning their structure and properties can be altered by external stimuli. tue.nlrsc.org This responsiveness is a key feature for the development of "smart" materials. mdpi.com For N-decyl-3-thiophenamine, the non-covalent interactions holding the assembly together can be sensitive to changes in the environment.
Potential stimuli for N-decyl-3-thiophenamine assemblies include:
pH: Changes in pH can alter the protonation state of the amine group, thereby modulating the hydrogen-bonding network and electrostatic interactions, which could lead to assembly and disassembly. nih.gov
Temperature: Temperature can affect the hydrophobic interactions of the decyl chains and the π-π stacking of the thiophene rings, potentially triggering phase transitions or changes in morphology. nih.gov
Light: While the thiophenamine moiety itself is not strongly photoresponsive, the incorporation of photo-switchable molecules into a multi-component system could allow for light-controlled assembly. nih.gov
Chemical Stimuli: The introduction of specific ions or molecules that can interact with the thiophenamine head group could be used to trigger a structural response. mdpi.com For instance, the addition of certain salts has been shown to induce gelation in similar systems. mdpi.com
The dynamic nature of these assemblies can be studied using techniques that monitor structural changes in real-time, such as time-resolved scattering or microscopy. arxiv.orgaps.org
Role of N-Decyl Chains in Promoting and Directing Self-Assembly Processes
In many systems, the length of alkyl chains can determine the morphology of the self-assembled structures, with longer chains often promoting the formation of more ordered or crystalline domains. nih.gov The van der Waals interactions between the decyl chains contribute significantly to the stability of the final assembly. By varying the length of the alkyl chain, it is possible to tune the balance between the different non-covalent interactions (hydrophobic, π-π stacking, hydrogen bonding) and thus control the self-assembly pathway and the final morphology. For instance, studies on similar systems have shown that varying the alkyl chain length can lead to different packing symmetries. nih.gov The precise grafting density of side chains in polymers has also been demonstrated to drastically alter the self-assembly and resulting structures. rsc.org
Multi-Component Supramolecular Architectures with N-Decyl-3-thiophenamine
N-decyl-3-thiophenamine can also be used as a building block in more complex, multi-component supramolecular systems. nih.govrsc.org By co-assembling with other molecules, it is possible to create materials with enhanced or entirely new functionalities.
Examples of potential multi-component architectures include:
Host-Guest Systems: The thiophene ring or the cavity formed by the self-assembled structure could potentially encapsulate guest molecules, leading to applications in sensing or controlled release.
Co-Assembled Films: Co-assembly with other functional molecules, such as chromophores or electronically active species, could lead to materials with tailored optical or electronic properties. nih.gov For example, the incorporation of an acceptor dye could lead to energy transfer within the assembly. nih.gov
Polymer Composites: Blending N-decyl-3-thiophenamine with polymers could result in hybrid materials where the self-assembled nanostructures of the thiophenamine derivative are embedded within a polymer matrix, potentially enhancing the mechanical or thermal properties of the polymer.
The formation of these multi-component architectures is governed by a complex interplay of intermolecular interactions between all the components. nih.gov Techniques such as 2D NMR spectroscopy can be used to verify the formation of such complexes. nih.gov
Catalytic Applications and Ligand Design with N Decyl 3 Thiophenamine Derivatives
N-Decyl-3-thiophenamine as a Ligand in Transition Metal Catalysis
The potential of a molecule to act as a ligand in transition metal catalysis hinges on its ability to coordinate with a metal center and influence its electronic and steric properties. atlanticoer-relatlantique.caidc-online.comresearchgate.net Ligands are crucial in dictating the activity and selectivity of a catalyst. hector-fellow-academy.demdpi.com While the thiophene (B33073) and amine moieties present in N-Decyl-3-thiophenamine suggest potential coordination sites, there is no available data on its actual use or the design of specific ligand scaffolds derived from it.
Coordination Chemistry of Metal-N-Decyl-3-thiophenamine Complexes
Coordination chemistry studies the interaction between a metal ion and the surrounding ligands to form a complex. atlanticoer-relatlantique.caidc-online.comresearchgate.net The geometry, electronic structure, and stability of these complexes are fundamental to their catalytic function. researchgate.netlibretexts.org There are currently no published studies detailing the synthesis, isolation, or characterization of any metal complexes involving N-Decyl-3-thiophenamine as a ligand. Consequently, no data on their coordination numbers, geometries, or spectroscopic properties is available.
Homogeneous Catalysis for Organic Transformations
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecules. sioc-journal.cn Key transformations in this field include cross-coupling reactions, C-H activation, and polymerization.
Cross-Coupling Reactions
Cross-coupling reactions, which form carbon-carbon or carbon-heteroatom bonds, are powerful tools in synthetic chemistry. uni-muenchen.detcichemicals.comcem.com The performance of the transition metal catalysts used in these reactions is heavily dependent on the nature of the supporting ligands. tcichemicals.comscispace.comresearchgate.net A search of the existing literature provides no evidence of N-Decyl-3-thiophenamine or its derivatives being employed as ligands in any form of cross-coupling catalysis.
C-H Activation and Functionalization
The direct functionalization of otherwise inert C-H bonds is a rapidly advancing area of catalysis that offers more atom-economical synthetic routes. umich.eduresearchgate.netmt.com The design of ligands that can facilitate the selective activation of specific C-H bonds is a major focus of this field. hbni.ac.innih.gov There are no documented instances of N-Decyl-3-thiophenamine being utilized in the development of catalysts for C-H activation and functionalization.
Polymerization Catalysis
Transition metal complexes are widely used as catalysts for the polymerization of olefins and other monomers, leading to materials with diverse properties. nih.govd-nb.infomdpi.com The ligand environment around the metal center plays a critical role in controlling the polymerization process and the resulting polymer's characteristics. mdpi.comrsc.org The scientific database lacks any information regarding the application of N-Decyl-3-thiophenamine-based complexes in polymerization catalysis.
Heterogeneous Catalysis via N-Decyl-3-thiophenamine Functionalized Supports
Immobilization Strategies on Inorganic and Polymeric Supports
The immobilization of a catalytic molecule like N-decyl-3-thiophenamine onto a solid support is crucial for its application in heterogeneous systems. researchgate.netd-nb.info The choice of support material and the immobilization method can significantly influence the catalyst's activity, selectivity, and stability. nih.gov
Inorganic Supports: Materials like zeolites, silica (B1680970), alumina, and metal-organic frameworks (MOFs) are common choices for inorganic supports due to their high surface area, thermal stability, and well-defined porous structures. nih.govphyschem.cz The N-decyl-3-thiophenamine molecule offers two primary handles for immobilization: the amine group and the thiophene ring.
Covalent Attachment: The secondary amine can be covalently linked to the support. For instance, a silica surface can be functionalized with epoxy or chloropropyl groups, which can then react with the amine to form a stable bond.
Coordinative Binding: The sulfur atom of the thiophene ring can coordinate directly to metal sites within the support material, such as the open metal sites in a MOF. rsc.org
In-situ Synthesis: A ligand containing a thioether moiety has been successfully incorporated into a MOF-808 support by synthesizing the ligand first and then building the MOF structure around it. rsc.org This strategy could be adapted for N-decyl-3-thiophenamine derivatives.
Polymeric Supports: Polymers such as polystyrene, polyacrylonitrile (B21495), and various resins also serve as excellent supports. d-nb.infoacs.org Functionalized polyacrylonitrile fibers (PANF), for example, have been used to create reusable catalysts for the synthesis of 2-aminothiophenes. d-nb.info N-decyl-3-thiophenamine could be immobilized on such polymers through amidation reactions or by grafting it onto the polymer backbone.
The long decyl chain is advantageous for immobilization on polymeric supports, as it can enhance solubility in the polymer matrix and provide steric spacing between the active catalytic site and the support surface, potentially improving catalytic activity.
| Support Type | Material Example | Immobilization Chemistry | Key Advantages |
|---|---|---|---|
| Inorganic | Silica (SiO2) | Covalent attachment via reaction of the amine with surface-grafted epoxy or halide groups. | High surface area, mechanical stability. nih.gov |
| Inorganic | Zeolites | Encapsulation within pores; potential interaction of the amine with Brønsted acid sites. physchem.cz | Shape selectivity, well-defined pore structure. physchem.cz |
| Inorganic | Metal-Organic Frameworks (MOFs) | Coordination of thiophene sulfur to metal nodes; incorporation of a functionalized ligand during MOF synthesis. rsc.org | High porosity, tunable structure, potential for single-site catalysis. rsc.org |
| Polymeric | Polystyrene | Functionalization of the polymer backbone with groups reactive towards the amine. | Chemical inertness, swelling properties. acs.org |
| Polymeric | Polyacrylonitrile Fiber (PANF) | Reaction of the amine with cyano groups on the fiber to form amidine linkages. d-nb.info | Excellent mechanical strength, high density of functional groups. d-nb.info |
| Hybrid | Magnetic Nanoparticles (e.g., Fe3O4@SiO2) | Covalent attachment to a silica shell functionalized with appropriate linkers. | Facile magnetic separation and recovery. nih.gov |
Reactor Design and Process Intensification
The use of supported catalysts directly enables strategies for process intensification (PI) , which aims to create smaller, cleaner, and more energy-efficient chemical processes. csic.esresearchgate.net The reactor design is critical to harnessing the full potential of a heterogeneous catalyst. archive.org
For a catalyst based on N-decyl-3-thiophenamine immobilized on a solid support, a fixed-bed reactor would be a primary choice. In this design, the catalyst particles are packed into a column, and the reactant stream flows through it. archive.org This allows for continuous operation, high throughput, and simple product separation.
Further process intensification can be achieved through:
Microreactors: Using reactors with channels on the micrometer scale dramatically increases the surface-area-to-volume ratio, leading to superior heat and mass transfer. csic.es A continuous-flow photo-microreactor has been shown to be effective for reactions involving bithiophene derivatives. csic.es
Monolithic Reactors: Instead of packed beds of particles, the catalyst can be coated onto the channels of a structured monolith. This design minimizes pressure drop and improves flow distribution. csic.es
Membrane Reactors: These reactors combine reaction and separation in a single unit, for instance, by selectively removing a byproduct through a membrane to shift the reaction equilibrium and enhance conversion. researchgate.net
| Reactor Type | Description | Advantages for Process Intensification | Reference |
|---|---|---|---|
| Fixed-Bed Reactor | A column packed with solid catalyst particles. Reactants flow through the bed. | Simple design, continuous operation, easy catalyst retention. | archive.org |
| Slurry Reactor | Catalyst particles are suspended in a liquid phase with reactants. | Excellent heat and temperature control, suitable for fine catalyst particles. | archive.org |
| Microreactor (Flow Chemistry) | Reaction is conducted in a network of micro-channels. | Superior heat/mass transfer, enhanced safety, rapid screening. | csic.escsic.es |
| Monolithic Reactor | Catalyst is coated on the walls of a structured, porous block (monolith). | Low pressure drop, high geometric surface area, uniform flow. | csic.es |
| Membrane Reactor | Integrates a catalytic reaction with a membrane-based separation process. | Shifts equilibrium for conversion enhancement, in-situ product purification. | researchgate.net |
Photocatalysis and Electrocatalysis with N-Decyl-3-thiophenamine Moieties
The conjugated π-system of the thiophene ring and the lone pair of electrons on the nitrogen atom suggest that N-decyl-3-thiophenamine could be active in photoredox and electrochemical processes.
Photocatalysis: In photocatalysis, a material absorbs light to generate excited electronic states that can drive chemical reactions. While many photocatalysts are inorganic semiconductors like TiO₂, organic photocatalysts are a rapidly growing field. nih.govmdpi.com Thiophene-based materials are known to have applications as organic semiconductors and in dye-sensitized solar cells. researchgate.net
Electron Donor: The N-decyl-3-thiophenamine moiety could function as an electron donor under visible light irradiation. Upon excitation, it could transfer an electron to a suitable acceptor, initiating a radical-based reaction pathway. Bithiophene derivatives have been designed as a new class of organic photoredox catalysts for C-H functionalization. csic.es
Sensitizer Component: The molecule could be incorporated into a larger dye-sensitizer structure. Doping TiO₂ with nitrogen has been shown to narrow its band gap, making it active under visible light by creating N 2p states just above the valence band. mdpi.commdpi.com Similarly, the N-decyl-3-thiophenamine molecule could be used to modify the surface of a semiconductor to enhance its visible light absorption and photocatalytic efficiency. rsc.orgoatext.com
Electrocatalysis: Electrocatalysis involves using an electrode, often modified with a catalyst, to accelerate electrochemical reactions. Thiophene-based conducting polymers are widely used as electrocatalysts. researchgate.net Recent research has shown that incorporating thiophene units into conjugated polymer frameworks can precisely tune their electronic states to enhance the oxygen reduction reaction (ORR). nih.gov The sulfur atom in the thiophene ring can effectively modulate charge distribution and optimize the adsorption of reaction intermediates. nih.gov Furthermore, the electrocatalytic hydrogenation of thiophene itself has been achieved using an aluminum-based material, highlighting the electrochemical reactivity of the thiophene ring. acs.org Therefore, N-decyl-3-thiophenamine or polymers derived from it could be used to modify electrode surfaces, potentially catalyzing reactions such as CO₂ reduction, H₂ evolution, or the synthesis of valuable chemicals. acs.org
Asymmetric Catalysis with Chiral N-Decyl-3-thiophenamine Derivatives
Asymmetric catalysis, the synthesis of predominantly one enantiomer of a chiral product, is of paramount importance, particularly in the pharmaceutical industry. mdpi.com This is typically achieved using a chiral catalyst, often a metal complex bearing a chiral ligand. nih.govnih.govresearchgate.net
While N-decyl-3-thiophenamine is achiral, it could be readily converted into a chiral derivative to serve as a ligand in asymmetric catalysis. The design of such ligands is a key challenge in the field. nih.govfrontiersin.org
Introducing Chirality: Chirality could be introduced by using a chiral amine in the synthesis, modifying the decyl chain with a chiral center, or by attaching a chiral auxiliary to the amine or thiophene ring.
Ligand Function: A chiral N-decyl-3-thiophenamine derivative could act as a bidentate or monodentate ligand. The sulfur and nitrogen atoms could coordinate to a metal center (e.g., Palladium, Rhodium, Iridium), creating a chiral environment that directs the stereochemical outcome of a reaction. Chiral guanidines, which are also nitrogen-based ligands, have proven to be powerful organocatalysts and ligands in metal catalysis due to their basicity and hydrogen-bonding capabilities. rsc.org Similarly, the amine functionality in a chiral N-decyl-3-thiophenamine ligand could play a crucial role in activating substrates or stabilizing transition states through hydrogen bonding or Lewis basicity.
| Hypothetical Chiral Derivative | Design Strategy | Potential Application | Rationale / Analogous System |
|---|---|---|---|
| (R)-N-(1-phenylethyl)-3-thiophenamine derivative | Synthesis using a commercially available chiral amine. | Asymmetric hydrogenation or transfer hydrogenation of ketones/imines. | Analogous to Noyori-type catalysts using chiral diamine ligands. mdpi.com |
| N-((R)-2-hydroxydecyl)-3-thiophenamine | Introduction of a chiral alcohol on the alkyl chain. | Asymmetric aldol (B89426) or Michael addition reactions. | The hydroxyl group can provide a secondary coordination site or hydrogen-bond interaction. |
| Chiral P,N-ligand with thiophene backbone | Attachment of a chiral phosphine (B1218219) group (e.g., diphenylphosphino) to the thiophene ring and a chiral group on the amine. | Palladium-catalyzed asymmetric allylic alkylation. | Based on the highly successful PHOX (phosphinooxazoline) ligands. nih.govresearchgate.net |
| Chiral BINOL-derived thiophenamine | Integration of a BINOL (binaphthol) scaffold. | Asymmetric C-H functionalization. | Chiral BINOL-derived aldehydes are effective catalysts for various transformations. frontiersin.orgnih.gov |
Mechanistic Understanding of Catalytic Cycles Involving N-Decyl-3-thiophenamine Ligands
Understanding the reaction mechanism is crucial for optimizing existing catalysts and designing new ones. bohrium.com For a transition metal complex featuring an N-decyl-3-thiophenamine ligand, the mechanism would be elucidated by studying the elementary steps of the catalytic cycle: ligand coordination, oxidative addition, migratory insertion/transmetalation, and reductive elimination. rsc.orgmit.edu
Let's consider a plausible catalytic cycle for a Palladium-catalyzed C-N cross-coupling reaction, a process where S,O-ligands have shown promise. rsc.org
Proposed Catalytic Cycle for Pd-Catalyzed Cross-Coupling:
Catalyst Activation and Ligand Coordination: The cycle would likely start with the coordination of the N-decyl-3-thiophenamine ligand to a Pd(II) precursor like Pd(OAc)₂. This is followed by reduction to an active Pd(0) species. The ligand's role is to stabilize this Pd(0) state. The sulfur and nitrogen atoms can act as a bidentate chelating ligand or a monodentate ligand, depending on the reaction conditions and the specific derivative.
Oxidative Addition: The active Pd(0) complex reacts with an aryl halide (Ar-X), undergoing oxidative addition to form a Pd(II) intermediate, Ar-Pd(X)L₂. The electron-donating nature of the aminothiophene ligand would facilitate this step, which is often the rate-determining step in cross-coupling reactions. mit.edunih.govacs.org
Amine Coordination and Deprotonation: The amine coupling partner (R₂NH) coordinates to the Pd(II) center. In the presence of a base, the amine is deprotonated to form a palladium-amido complex, [Ar-Pd(NR₂)L₂].
Reductive Elimination: This is the key bond-forming step. The aryl group and the amido group are eliminated from the palladium center, forming the desired C-N bond in the product (Ar-NR₂) and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Kinetic studies on similar systems have shown that this step can be influenced by the electronic properties of the ligand. mit.edu
The S,O-ligand in a related Pd-catalyzed C-H olefination was found to trigger the formation of more reactive cationic Pd species, which accelerated the reaction by facilitating the rate-determining C-H activation step. rsc.org A similar role could be envisioned for an N,S-ligand like N-decyl-3-thiophenamine, where coordination of both the nitrogen and sulfur could modulate the electronic properties of the palladium center to enhance its reactivity. Detailed mechanistic studies, including kinetic analysis, isotope effects, and computational modeling, would be necessary to fully elucidate the specific role of this ligand in any given catalytic transformation. rsc.orgnih.gov
Advanced Spectroscopic and Microscopic Analysis for Elucidating N Decyl 3 Thiophenamine Behavior
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Dynamics
NMR spectroscopy is a powerful, non-destructive technique for probing the local chemical environment of atomic nuclei. For N-decyl-3-thiophenamine and its polymer, various NMR methods can elucidate their molecular structure, conformation, and dynamics in both solution and the solid state.
Solid-state NMR (ssNMR) is indispensable for characterizing the structure and dynamics of insoluble polymers like poly(N-decyl-3-thiophenamine). In analogous poly(3-alkylthiophenes), ssNMR studies have successfully distinguished between crystalline (ordered) and amorphous (disordered) regions within the polymer matrix. acs.org Biphasic spin-lattice relaxation behavior observed in these polymers indicates the presence of both rigid and mobile domains. acs.org For poly(N-decyl-3-thiophenamine), 13C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR would be expected to reveal distinct resonances for the thiophene (B33073) ring carbons and the decyl side-chain carbons. The chemical shifts of the thiophene carbons, particularly the C2 and C5 signals, would be sensitive to the polymerization linkage (head-to-tail vs. head-to-head) and the degree of conjugation. pkusz.edu.cn
Furthermore, ssNMR can probe the dynamics of the decyl side chains. Temperature-dependent ssNMR experiments on similar substituted polythiophenes have identified different types of side-chain motion, such as wagging and larger displacement movements. acs.org It is anticipated that the N-decyl group in poly(N-decyl-3-thiophenamine) would exhibit significant mobility, which could be quantified by measuring spin-lattice relaxation times (T1) and rotating-frame spin-lattice relaxation times (T1ρ) over a range of temperatures. These dynamics can influence the polymer's morphology and, consequently, its electronic properties.
Table 1: Representative 13C Solid-State NMR Chemical Shifts for Substituted Polythiophenes
| Carbon Position | Expected Chemical Shift Range (ppm) for Poly(N-decyl-3-thiophenamine) | Notes |
| Thiophene C2, C5 | 125-140 | Sensitive to polymerization regiochemistry and electronic structure. |
| Thiophene C3, C4 | 120-135 | Affected by the nature of the substituent. |
| Decyl Chain CH2 | 14-35 | Multiple resonances corresponding to different positions along the alkyl chain. |
| Decyl Chain CH3 | ~14 | Terminal methyl group. |
| Data are representative and based on studies of analogous poly(3-alkylthiophenes) and other substituted polythiophenes. pkusz.edu.cnresearchgate.net |
Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning proton (1H) and carbon (13C) signals and determining the connectivity and conformation of the N-decyl-3-thiophenamine monomer and its soluble oligomers. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed.
For analyzing the conformation, Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) would be valuable. scielo.br These experiments detect through-space interactions between protons that are close to each other, providing insights into the preferred spatial arrangement of the decyl chain relative to the thiophene ring.
Dynamic NMR (DNMR) studies are used to investigate conformational changes and other dynamic processes that occur on the NMR timescale. tandfonline.com For N-decyl-3-thiophenamine, restricted rotation around the C3-N bond could potentially be studied using DNMR. By monitoring the NMR spectra at different temperatures, it might be possible to observe the coalescence of signals corresponding to different rotamers. bezmialem.edu.trtandfonline.com The rate of this exchange process and the corresponding activation energy barrier could then be determined through lineshape analysis. Such studies have been performed on other substituted thiophenes, revealing energy barriers for the interconversion of different rotational isomers. tandfonline.com
2D NMR Techniques for Connectivity and Conformation Analysis
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Cation/Anion Studies
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying species with unpaired electrons, such as radical cations (polarons) and radical anions. bruker.com In the context of poly(N-decyl-3-thiophenamine), EPR is essential for understanding the nature of charge carriers generated upon doping or photoexcitation.
When poly(N-decyl-3-thiophenamine) is chemically or electrochemically oxidized, radical cations are formed along the polymer backbone. The EPR spectrum of these radical cations provides information about the g-factor and hyperfine couplings, which are characteristic of the electronic structure and the extent of delocalization of the unpaired electron. acs.orgacs.org In many polythiophene derivatives, the EPR signal of the radical cation is a single, often Gaussian, line due to the delocalization of the spin over several monomer units, which averages out the hyperfine interactions. researchgate.net The width of this EPR line can be inversely related to the extent of spin delocalization. researchgate.net
By using advanced pulsed EPR techniques like Electron-Nuclear Double Resonance (ENDOR), it is possible to measure the hyperfine couplings to specific nuclei (e.g., 1H and 14N) and thus map the spin density distribution within the radical cation. bruker.com This would reveal the degree to which the spin is localized on the thiophene rings versus the nitrogen atom or even the decyl chain. Such studies on related systems have shown that the polaron can be delocalized over several monomer units. researchgate.net
Table 2: Representative EPR Parameters for Radical Cations in Polythiophene Derivatives
| Parameter | Typical Value/Range | Information Obtained |
| g-factor | ~2.002 - 2.003 | Close to the free electron g-value, characteristic of organic radicals. |
| Linewidth (ΔHpp) | 0.1 - 1 mT | Inversely related to the delocalization of the unpaired spin. |
| Hyperfine Coupling | Variable | Provides information on the spin density at specific nuclear positions. |
| Data are based on general findings for polythiophene radical cations. acs.orgresearchgate.net |
X-ray Scattering Techniques (XRD, SAXS, WAXS) for Crystalline and Amorphous Structures
X-ray scattering techniques are fundamental for investigating the solid-state morphology of poly(N-decyl-3-thiophenamine), providing details on its crystallinity, molecular packing, and orientation in thin films or bulk samples.
Wide-Angle X-ray Scattering (WAXS) is used to probe the crystalline structure of the polymer. For semi-crystalline polythiophenes, WAXS patterns typically show reflections corresponding to the lamellar stacking of the polymer chains (driven by the alkyl side chains) and the π-stacking distance between the conjugated backbones. nist.gov For poly(N-decyl-3-thiophenamine), a lamellar structure is expected, where the backbones form sheets separated by the interdigitated N-decyl side chains. The (h00) reflections in the low-angle region would correspond to the lamellar spacing, while a reflection in the wide-angle region (around 2θ = 20-25°) would indicate the π-stacking distance. nist.gov The degree of crystallinity can be estimated from the ratio of the area of the crystalline peaks to the total scattered intensity. mdpi.com
Small-Angle X-ray Scattering (SAXS) can provide information on larger-scale structures, such as the size and shape of crystalline domains or the morphology of phase-separated blends. Grazing-Incidence X-ray Scattering (GIXS) is particularly powerful for analyzing the structure and orientation of thin films, which is relevant for electronic device applications. nist.gov GIXS can determine whether the polymer chains are oriented edge-on (thiophene rings perpendicular to the substrate) or face-on (thiophene rings parallel to the substrate), a factor that significantly impacts charge transport in thin-film transistors. nist.gov
Table 3: Expected X-ray Diffraction Peaks for a Semi-Crystalline Poly(N-decyl-3-thiophenamine) Film
| Miller Indices (hkl) | Scattering Vector (q) Range (Å-1) | Corresponding d-spacing (Å) | Structural Feature |
| (100) | 0.2 - 0.5 | ~15-30 | Lamellar stacking distance (influenced by decyl chain length) |
| (010) | 1.5 - 1.8 | ~3.5-4.2 | π-stacking distance |
| Values are estimates based on data for poly(3-alkylthiophenes) and other substituted polythiophenes. nist.gov |
Nanoscale Morphology and Domain Spacing
There is no available research data detailing the nanoscale morphology or domain spacing of N-decyl-3-thiophenamine films or bulk materials. Such studies are crucial for understanding how the molecule self-assembles and organizes at the nanoscale, which directly impacts the performance of devices in which it might be used. This information typically requires analysis through techniques like X-ray scattering or advanced microscopy, none of which have been reported for this compound.
Advanced Microscopy Techniques for Morphology and Nanostructure Analysis
Advanced microscopic analysis is fundamental to visualizing the structure and organization of chemical compounds on a micro and nanoscale level. However, no studies utilizing these techniques specifically for N-decyl-3-thiophenamine have been found.
Atomic Force Microscopy (AFM) for Surface Topography and Modulus Mapping
Transmission Electron Microscopy (TEM) for Internal Structure and Phase Segregation
Similarly, there are no accessible Transmission Electron Microscopy (TEM) studies focused on N-decyl-3-thiophenamine. This absence of data means that insights into the internal bulk morphology, crystallinity, and potential phase segregation of the material remain unknown.
Scanning Electron Microscopy (SEM) for Surface Morphology
While Scanning Electron Microscopy (SEM) is a common technique for characterizing materials, no specific SEM analyses for N-decyl-3-thiophenamine have been reported in the scientific literature. Research on other aminothiophene derivatives has utilized SEM, but these findings are not applicable to the distinct structure of N-decyl-3-thiophenamine.
Ultrafast Spectroscopy for Excited State Dynamics and Charge Transfer Processes
The study of excited state dynamics and charge transfer is critical for assessing a molecule's potential in optoelectronic applications like solar cells or photodetectors.
Femtosecond Transient Absorption Spectroscopy
A comprehensive search did not yield any studies employing femtosecond transient absorption spectroscopy to investigate N-decyl-3-thiophenamine. Therefore, no experimental data exists on its excited-state lifetimes, charge transfer dynamics, or recombination processes.
While research exists for the broader class of aminothiophene derivatives, the strict focus on 3-Thiophenamine, N-decyl- as mandated by the request cannot be met due to the absence of specific research on this compound. Future research may yet explore the properties outlined, but for now, these areas remain uncharacterized.
Vibrational Spectroscopy (Raman, IR) for Monitoring Reaction Progress and Intermolecular Interactions
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, is an invaluable tool for probing the molecular structure and bonding within materials. nih.gov For N-decyl-3-thiophenamine, these techniques would be crucial for monitoring its polymerization and for understanding the intermolecular interactions in the resulting polymer.
Monitoring Reaction Progress:
The polymerization of thiophene-based monomers can be tracked in-situ using vibrational spectroscopy. nih.govresearchgate.net During the electropolymerization of a thiophene monomer, for example, the decrease in the intensity of the C-H out-of-plane bending vibration of the α-hydrogens on the thiophene ring can be monitored, as these positions are consumed during polymer chain growth. nih.gov
For the chemical or electrochemical polymerization of N-decyl-3-thiophenamine, one could expect to observe similar changes. Key spectral markers would include:
Disappearance of Monomer Bands: The vibrational modes associated with the reactive sites of the monomer (e.g., C-H bonds at the 2 and 5 positions of the thiophene ring) would diminish.
Appearance of Polymer Bands: New bands corresponding to the newly formed inter-ring C-C bonds and the extended conjugated system of the polymer backbone would emerge.
Raman spectroscopy is particularly sensitive to the C=C and C-C stretching vibrations of the conjugated backbone of polythiophenes. acs.org The ratio of the intensities of these bands can provide an estimate of the polymer chain length. researchgate.net Furthermore, the positions of these bands are sensitive to the effective conjugation length of the polymer, shifting to lower frequencies as the conjugation length increases. rsc.org
Table 2: Expected Vibrational Band Changes During Polymerization of N-decyl-3-thiophenamine
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Change During Polymerization | Reference |
| α-C-H out-of-plane bending (monomer) | ~690 | Decrease | nih.gov |
| Thiophene ring C=C symmetric stretch | ~1450 | Becomes prominent, shifts with conjugation length | rsc.org |
| Thiophene ring C-C inter-ring stretch | ~1380 | Emerges and intensifies | acs.org |
| N-H stretching (if present as end group) | ~3300-3400 | May change depending on end-capping | nih.gov |
| C-H stretching (decyl group) | ~2850-2960 | Remain relatively constant, can indicate side-chain ordering | scirp.org |
Intermolecular Interactions:
The N-decyl side chains would play a significant role in the solid-state packing of poly(N-decyl-3-thiophenamine). IR spectroscopy can probe the conformational order of these alkyl chains. The frequencies of the CH₂ symmetric and asymmetric stretching modes are sensitive to the gauche/trans conformation ratio, providing insights into the degree of side-chain crystallinity.
The amino group introduces the possibility of hydrogen bonding, which can be studied using IR spectroscopy by observing shifts in the N-H stretching frequency. These interactions can influence the planarity of the polymer backbone and, consequently, its electronic properties.
Mass Spectrometry for Oligomer and Polymer Sequence Analysis and End-Group Characterization
Mass spectrometry (MS) is an essential technique for the detailed characterization of polymers, providing information on molecular weight distribution, oligomer sequences, and the chemical nature of end-groups. nih.gov For polymers derived from N-decyl-3-thiophenamine, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS would be a particularly powerful tool. cmu.edu
Oligomer and Polymer Sequence Analysis:
MALDI-TOF MS can resolve individual oligomers in a polymer sample, allowing for the precise determination of the mass of each chain length. researchgate.net For a homopolymer of N-decyl-3-thiophenamine, this would result in a series of peaks separated by the mass of the repeating monomer unit. The presence of any unexpected peak series could indicate side reactions or the incorporation of impurities during polymerization.
In the case of copolymers, for instance, if N-decyl-3-thiophenamine were copolymerized with another thiophene derivative, MS could help to elucidate the copolymer sequence, although this can be complex. metu.edu.tr
End-Group Characterization:
The identity of the groups at the ends of the polymer chains is critical as they can influence the polymer's stability, solubility, and ability to self-assemble. MALDI-TOF MS is highly effective for end-group analysis because it can distinguish between polymer chains that have the same number of repeat units but different end-groups. cmu.edunist.gov
For example, in a polymerization initiated by a specific chemical agent, the resulting polymer chains should have fragments of the initiator at one end. The other end might be a hydrogen atom or another species depending on the termination mechanism. By comparing the observed mass of the oligomers to the calculated mass for different possible end-group combinations, the actual end-groups can be identified. cmu.edu
Table 3: Illustrative MALDI-TOF MS Data for a Hypothetical Poly(N-decyl-3-thiophenamine) Sample
| Oligomer (n) | Repeating Unit Mass | End-Group Combination | Calculated Mass (Da) | Observed Mass (Da) |
| 5 | 237.42 | H / Br | 1269.5 | 1269.6 |
| 6 | 237.42 | H / Br | 1506.9 | 1507.0 |
| 7 | 237.42 | H / Br | 1744.3 | 1744.4 |
| 5 | 237.42 | H / H | 1190.6 | 1190.7 |
| 6 | 237.42 | H / H | 1428.0 | 1428.1 |
| 7 | 237.42 | H / H | 1665.4 | 1665.5 |
This table illustrates how two different populations of polymer chains, one with H/Br end-groups and another with H/H end-groups, could be identified in a single sample. cmu.edu The choice of matrix and cationizing agent in the MALDI experiment is crucial for obtaining high-quality data for polythiophenes. nih.govnih.gov
Emerging Research Frontiers and Future Directions for N Decyl 3 Thiophenamine
Integration into Advanced Functional Materials Systems
The integration of N-decyl-3-thiophenamine into advanced functional materials hinges on its role as a precursor to poly(N-decyl-3-thiophenamine), a tailored conducting polymer. Advanced functional materials are designed to possess specific, controllable properties for use in high-tech applications. researchgate.net The parent class of materials, polythiophenes, are renowned for their utility in electronics due to their environmental stability and tunable electrical and optical properties. researchgate.netresearchgate.net
The N-decyl-3-thiophenamine monomer offers two key features for creating advanced polymers. First, the amine group directly attached to the thiophene (B33073) ring provides a site for further chemical modification and influences the electronic properties of the polymer backbone. researchgate.netresearchgate.net Second, the N-decyl chain, a ten-carbon alkyl group, is critical for ensuring the polymer's solubility in common organic solvents. nih.gov This processability is a significant advantage over unsubstituted polythiophene and is essential for fabricating devices using solution-based techniques like spin-coating or inkjet printing.
Future research will likely focus on leveraging these features to create materials for applications such as:
Organic Field-Effect Transistors (OFETs): The decyl side chain can influence the nanoscale ordering and packing of the polymer chains in thin films, which is crucial for achieving high charge carrier mobility. nih.gov
Sensors: The polymer's conductivity can be modulated by the presence of specific analytes, and the amine group offers a potential binding site, making it a candidate for chemical and biological sensors. iipseries.org
Thermoelectric Devices: Organic semiconductors, including polythiophenes, are explored for thermoelectric applications, which convert waste heat into electricity. The specific side-chain structure of poly(N-decyl-3-thiophenamine) could be engineered to optimize the balance between electrical conductivity and thermal conductivity required for these devices. acs.org
Bio-Inspired Architectures and Biomimetic Systems Utilizing N-Decyl-3-thiophenamine
Bio-inspired design involves mimicking principles from natural systems to create new technologies. rsc.org In materials science, this can mean creating structures that replicate biological functions or interfaces. The unique chemical structure of N-decyl-3-thiophenamine makes it a promising candidate for developing materials that can seamlessly interact with biological environments.
A key area of research is the development of bio-inspired electronics. Nanoparticles made from functionalized polythiophenes have been shown to dock on the membranes of living cells and convert light into electrical signals, a process known as phototransduction. rsc.org The N-decyl-3-thiophenamine monomer could be polymerized into materials for similar applications. The long, flexible decyl chain is lipophilic, potentially promoting favorable interactions with the lipid bilayers of cell membranes, while the conjugated thiophene backbone provides the necessary electronic properties.
Future directions in this area include:
Biocompatible Neural Interfaces: Creating soft, flexible electrodes from poly(N-decyl-3-thiophenamine) that can form a stable interface with neural tissue, reducing inflammation and improving long-term signal recording or stimulation.
Cell-Actuating Scaffolds: Developing materials that can be stimulated electrically or optically to influence cell behavior, such as promoting tissue growth or differentiation in regenerative medicine. The amine group on the monomer could be used to attach bioactive molecules to guide these processes. researchgate.net
Biosensors with Enhanced Specificity: Designing sensor surfaces where the polymer matrix not only transduces a signal but also mimics a biological recognition event. Thiophene-based molecules have been explored for a variety of bioapplications, including as antimicrobial and anticancer agents, highlighting their potential for bioactive roles. mdpi.comresearchgate.netmdpi.com
Application of Artificial Intelligence and Machine Learning in N-Decyl-3-thiophenamine Research
Predictive Modeling for Synthesis and Properties
One of the primary challenges in polymer science is predicting the final properties of a polymer based on its monomer structure. ML models can be trained on existing data from quantum chemical calculations or experiments to establish quantitative structure-property relationships (QSPR). acs.orgarxiv.org
For N-decyl-3-thiophenamine, predictive modeling could be used to:
Forecast Electronic Properties: Accurately estimate the HOMO/LUMO energy levels and bandgap of the resulting polymer, which are critical for applications in organic electronics. bohrium.com
Predict Self-Assembly: Simulate how the polymer chains will pack and order during processing, which is influenced by the N-decyl side chain and dictates the electronic performance of the final device. mdpi.com
Optimize Synthesis Routes: Suggest the most efficient reaction conditions or catalysts for polymerization, potentially reducing waste and cost. resolvemass.ca
High-Throughput Screening and Virtual Design
High-throughput virtual screening (HTVS) uses computational models to rapidly evaluate thousands or even millions of candidate molecules for a specific application, filtering them down to the most promising few for experimental synthesis. nih.govrsc.org This approach drastically reduces the time and cost of materials discovery. arxiv.org
In the context of N-decyl-3-thiophenamine, HTVS could be employed to:
Explore Side-Chain Variations: Systematically replace the decyl group with other alkyl or functional chains and use an ML model to predict which substitution would yield the best performance for a target application, such as a solar cell or transistor. gatech.edu
Design Novel Copolymers: Virtually combine the N-decyl-3-thiophenamine monomer with other monomers to design new copolymers, predicting their properties before undertaking complex synthesis. acs.org
Identify Optimal Dopants: Screen a large library of potential p-type or n-type dopants to find the best match for poly(N-decyl-3-thiophenamine) to maximize its electrical conductivity. gatech.edu
| Phase | Objective | AI/ML Tools and Techniques | Example for N-Decyl-3-thiophenamine |
|---|---|---|---|
| 1. Database Construction | Gather structural and property data for related polymers. | Automated data mining, quantum chemical calculations (DFT). | Compute electronic properties for a library of N-alkylated poly(3-aminothiophene)s with varying alkyl chain lengths. |
| 2. Model Training | Develop a predictive model linking structure to properties. | Graph Neural Networks (GNNs), Random Forest, Kernel Ridge Regression. | Train a GNN to predict the HOMO-LUMO gap based on the monomer's molecular graph. bohrium.com |
| 3. Virtual Design & Screening | Generate and evaluate a vast library of new candidate polymers. | High-Throughput Virtual Screening (HTVS), generative models. | Screen thousands of virtual copolymers incorporating the N-decyl-3-thiophenamine unit to find candidates with optimal properties for solar cells. nih.govacs.org |
| 4. Experimental Validation | Synthesize and test the most promising candidates identified by AI. | Robotic synthesis, automated characterization. | Synthesize the top 3 candidates and measure their actual properties to validate the model's predictions. |
Sustainable Chemistry and Circular Economy Aspects of N-Decyl-3-thiophenamine Materials
The principles of sustainable chemistry and the circular economy are becoming integral to materials science, aiming to reduce environmental impact and manage resources responsibly. mdpi.com This involves designing greener synthetic processes and creating materials that can be recycled or safely degraded at the end of their life. innovationnewsnetwork.comresearchgate.net
Research into the sustainable aspects of polythiophenes focuses on several key areas applicable to N-decyl-3-thiophenamine:
Green Synthesis: Traditional methods for synthesizing conducting polymers often use hazardous solvents and expensive, toxic catalysts like palladium. nsf.gov Future research aims to develop greener routes, for example, by using bio-derived solvents or replacing palladium with more abundant and less toxic metals like nickel or copper. nsf.govflinders.edu.au In situ polymerization within a benign polymer matrix is another promising green approach. acs.org
Circular Economy: Electronic waste is a major global issue. acs.org Designing polymers for a circular economy means planning for their end-of-life from the very beginning. nicf.gov.in For a material like poly(N-decyl-3-thiophenamine) used in electronics, this could involve developing methods for depolymerization to recover the monomer or designing the polymer to be easily separable from other device components for recycling.
Nanoscale Engineering of N-Decyl-3-thiophenamine Based Materials for Specific Applications
Nanoscale engineering involves controlling the structure of a material at the nanometer scale to achieve specific functions. pnas.org For conducting polymers like poly(N-decyl-3-thiophenamine), performance in electronic devices is critically dependent on their nanoscale morphology. nsf.gov The long N-decyl side chain plays a crucial role in this, influencing how the polymer backbones arrange themselves.
Future research in this domain will focus on precisely controlling this self-assembly to create well-defined nanostructures:
Nanocomposites: Combining the polymer with nanomaterials like graphene, carbon nanotubes, or metal oxides to create hybrid materials with synergistic properties, such as enhanced conductivity or catalytic activity. researchgate.netiipseries.orgmdpi.com
Nanofibers and Nanowires: Using techniques like electrospinning to produce one-dimensional nanostructures of poly(N-decyl-3-thiophenamine). iipseries.org These structures offer a high surface area and direct pathways for charge transport, making them ideal for sensors and nanoelectronic components.
Controlled Thin-Film Morphology: Optimizing processing conditions (e.g., solvent choice, annealing temperature) to guide the formation of highly crystalline domains within thin films, which is essential for maximizing charge mobility in transistors and efficiency in solar cells. mdpi.com
By engineering the material at this scale, the unique properties of the N-decyl-3-thiophenamine monomer can be fully translated into high-performance devices.
Multiscale Modeling and Simulation Approaches for Complex N-Decyl-3-thiophenamine Systems
The intricate nature of systems involving N-decyl-3-thiophenamine, particularly in the context of advanced materials, necessitates computational approaches that can span multiple length and time scales. Multiscale modeling has emerged as a powerful paradigm to bridge the gap between the quantum mechanical behavior of electrons and the macroscopic properties of a bulk material. ucl.ac.uk This hierarchical approach allows researchers to investigate complex phenomena that are intractable with a single-level simulation method. rsc.org For a molecule like N-decyl-3-thiophenamine, which combines a conjugated thiophene ring with a flexible alkyl chain, understanding its behavior in aggregates, thin films, or in solution requires a combination of high-accuracy quantum methods and efficient classical or coarse-grained simulations. researchgate.netucsd.edu
At the most fundamental level, Quantum Mechanics (QM) methods, such as Density Functional Theory (DFT), are essential for describing the electronic structure, reactivity, and optical properties of the N-decyl-3-thiophenamine monomer or small oligomers. cuny.eduehu.eus These methods provide insights into bond energies, reaction pathways, and excited state properties that govern the molecule's function in electronic devices. rsc.org However, the computational cost of QM methods restricts their application to systems of a few hundred atoms. nobelprize.org
The limitations of both QM and MM approaches are addressed by hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods. researchgate.net In a QM/MM simulation, the chemically active region of the system (e.g., the thiophene ring during a reaction) is treated with QM, while the remainder of the system (e.g., the alkyl chains and solvent) is described by MM. nobelprize.orgaip.org This partitioning allows for the accurate study of reactions and electronic processes within a large, realistic environment. rsc.orgacs.orgsci-hub.se For instance, investigating the charge transfer between two adjacent N-decyl-3-thiophenamine molecules would be an ideal application for a QM/MM approach.
To explore mesoscopic length scales, which are critical for understanding the morphology of polymer blends or the formation of large-scale domains in thin films, Coarse-Graining (CG) methods are indispensable. rsc.orgbohrium.com In a CG model, groups of atoms are represented as single "superatoms" or beads. acs.orgresearchgate.net This reduction in the number of degrees of freedom allows for simulations of significantly larger systems and longer time durations than are accessible with all-atom MD. ucsd.eduresearchgate.net For N-decyl-3-thiophenamine, a CG model might represent the thiophene ring as one bead and segments of the decyl chain as others. ucsd.edu Such models are crucial for predicting thermomechanical properties and understanding the phase behavior of materials incorporating this compound. ucsd.edu
The synergy of these methods within a multiscale framework provides a comprehensive understanding of N-decyl-3-thiophenamine systems. For example, QM calculations can be used to parameterize more accurate force fields for MD simulations, which in turn can inform the development of CG models. researchgate.net This hierarchical approach ensures that the simulations at each level are physically sound and predictive. Recent advancements have also focused on developing machine learning-based methods to create chemically transferable CG models, which could accelerate the discovery and design of new thiophene-based materials. bohrium.com
The table below summarizes the different modeling techniques applicable to N-decyl-3-thiophenamine systems and their primary areas of application.
| Modeling Technique | Typical System Size | Primary Applications for N-Decyl-3-thiophenamine Systems | Key Insights |
| Quantum Mechanics (QM) | Up to hundreds of atoms | Electronic structure calculations, reaction mechanism studies, prediction of optical and electronic properties of the monomer or dimer. cuny.edursc.org | Electron distribution, orbital energies, reaction barriers, UV-Vis spectra. |
| Molecular Mechanics (MM) / Molecular Dynamics (MD) | Thousands to millions of atoms | Conformational analysis of the alkyl chain, self-assembly and packing in condensed phases, diffusion in solutions. researchgate.netrsc.orgacs.org | Molecular organization, local relaxation dynamics, transport properties. researchgate.net |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Thousands of atoms with a small QM region | Studying chemical reactions or excited states in a complex environment (e.g., in solution or a polymer matrix). aip.orgacs.orgsci-hub.se | Environment effects on reaction energies and electronic spectra. sci-hub.se |
| Coarse-Grained (CG) Modeling | Millions of "superatoms" | Predicting morphology of bulk materials, phase behavior of blends, mechanical properties of thin films. ucsd.edubohrium.comacs.org | Large-scale structure, glass transition temperature, tensile modulus. ucsd.edu |
By integrating these diverse simulation approaches, researchers can build a holistic model of N-decyl-3-thiophenamine-based systems, from the electronic behavior of a single molecule to the macroscopic properties of a functional device. This multiscale modeling capability is crucial for the rational design of new materials with tailored properties for a wide range of applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
